molecular formula C16H14ClFO B1327773 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone CAS No. 898750-04-4

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Cat. No.: B1327773
CAS No.: 898750-04-4
M. Wt: 276.73 g/mol
InChI Key: PNQVAYPQPLJJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is a useful research compound. Its molecular formula is C16H14ClFO and its molecular weight is 276.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-4-2-3-5-15(11)16(19)7-6-12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQVAYPQPLJJHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCC2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644934
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-04-4
Record name 1-Propanone, 3-(3-chloro-5-fluorophenyl)-1-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898750-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

characterization of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel aromatic ketone, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone. Propiophenone derivatives are significant scaffolds in medicinal chemistry and materials science, making a thorough understanding of their synthesis and analytical characterization crucial for researchers in the field.[1][2] This document details a robust synthetic protocol via Friedel-Crafts acylation and outlines the expected outcomes from key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectroscopic data are explained to provide field-proven insights. While specific experimental data for this exact molecule is not publicly available, this guide serves as an expert-level predictive analysis based on established principles of organic chemistry and spectroscopy.

Introduction and Significance

Aromatic ketones, and specifically substituted propiophenones, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials.[2] The title compound, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, possesses a unique substitution pattern with a halogenated phenyl ring and a methylated acyl chain. This distinct structure makes it a valuable candidate for further functionalization in drug discovery programs, potentially influencing pharmacokinetic and pharmacodynamic properties. A comprehensive characterization is paramount to confirm its identity, purity, and structure, which are foundational for any subsequent research and development.

Synthetic Methodology: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of aromatic ketones like 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[4]

Reaction Scheme:

Friedel-Crafts Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product cluster_conditions toluene Toluene reaction_step_1 + toluene->reaction_step_1 propionyl_chloride 3-(3-Chloro-5-fluorophenyl)propionyl chloride propionyl_chloride->reaction_step_1 lewis_acid AlCl3 (Lewis Acid) arrow_1 solvent Dichloromethane (Solvent) product 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone reaction_step_1->arrow_1 arrow_1->product Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared (IR) Spectroscopy Start->IR MS Mass Spectrometry (MS) Start->MS Purity Purity Assessment (e.g., HPLC) NMR->Purity IR->Purity MS->Purity Structure_Confirmed Structure Confirmed Purity->Structure_Confirmed

Sources

Technical Whitepaper: Chemical Properties and Synthesis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, halogenated diaryl ketones and propiophenone derivatives serve as critical scaffolds for central nervous system (CNS) therapeutics and advanced agrochemicals. 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS: 898750-04-4) is a highly specialized organic building block belonging to the dihydrochalcone structural class.

Unlike simple propiophenones synthesized via direct Friedel-Crafts acylation[1], this molecule requires a highly regioselective, convergent synthetic approach. The presence of a meta-chloro, meta-fluoro substitution pattern on the distal phenyl ring, combined with an ortho-methyl group on the proximal phenyl ring, imparts unique steric and electronic properties. This guide provides an in-depth analysis of its physicochemical profile, mechanistic synthesis, and analytical validation, designed for application scientists and synthetic chemists.

Physicochemical Profiling

Understanding the physical and chemical parameters of this intermediate is essential for predicting its behavior in downstream coupling reactions and its pharmacokinetic potential as an active pharmaceutical ingredient (API) precursor.

PropertyValueCausality / Significance
IUPAC Name 3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)propan-1-oneDefines the exact connectivity (dihydrochalcone core).
CAS Number 898750-04-4Unique identifier for procurement and regulatory tracking [4].
Molecular Formula C₁₆H₁₄ClFOIndicates a highly halogenated, lipophilic structure.
Molecular Weight 276.73 g/mol Ideal for fragment-based drug design (MW < 300).
Structural Class Halogenated DihydrochalconeFunctions as a flexible linker between two distinct aryl pharmacophores.
H-Bond Donors 0Enhances blood-brain barrier (BBB) permeability.
H-Bond Acceptors 1 (Carbonyl Oxygen)Serves as a primary interaction point for target receptor binding.

Mechanistic Synthesis & Workflow Logic

Step 1: Claisen-Schmidt Condensation

The Claisen-Schmidt reaction is the premier method for constructing the α,β-unsaturated carbon skeleton (chalcone) by coupling an aromatic ketone with an aromatic aldehyde under basic conditions [2]. Here, 2'-methylacetophenone is condensed with 3-chloro-5-fluorobenzaldehyde. The causality behind using a strong base (e.g., NaOH in ethanol) is to quantitatively generate the enolate of the acetophenone, which subsequently attacks the highly electrophilic, halogen-activated carbonyl carbon of the benzaldehyde.

Step 2: Chemoselective Catalytic Hydrogenation

The resulting chalcone intermediate must be reduced to the dihydrochalcone (propiophenone) without reducing the ketone or triggering hydrodehalogenation. Palladium on carbon (Pd/C) is highly efficient for alkene reduction [3]; however, the presence of the 3-chloro substituent introduces a severe risk of reductive dechlorination. To prevent this, the hydrogenation must be strictly controlled using ambient hydrogen pressure and a carefully selected solvent system (often aqueous ethanol) to modulate catalyst activity and prevent the accumulation of basic byproducts that poison the catalyst [3].

SyntheticWorkflow SM Starting Materials 2'-Methylacetophenone + 3-Chloro-5-fluorobenzaldehyde Aldol Step 1: Claisen-Schmidt Condensation (NaOH, EtOH, 25°C) SM->Aldol Chalcone Intermediate Halogenated Chalcone Aldol->Chalcone Hydrogenation Step 2: Chemoselective Hydrogenation (H2, Pd/C, Aqueous/EtOH, 40°C) Chalcone->Hydrogenation Product Target Compound 3-(3-Chloro-5-fluorophenyl)- 2'-methylpropiophenone Hydrogenation->Product

Synthetic workflow for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone via chalcone.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the chemist can verify the success of each step before proceeding.

Protocol A: Synthesis of the Chalcone Intermediate
  • Preparation: In a 250 mL round-bottom flask, dissolve 2'-methylacetophenone (10 mmol) and 3-chloro-5-fluorobenzaldehyde (10 mmol) in 50 mL of absolute ethanol.

  • Base Addition: Cool the mixture to 0°C in an ice bath. Slowly add 10 mL of a 20% aqueous NaOH solution dropwise over 15 minutes to control the exothermic enolate formation and prevent self-condensation of the ketone.

  • Reaction: Remove the ice bath and stir at 25°C for 12–16 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting materials and the appearance of a highly UV-active lower-Rf spot confirms chalcone formation.

  • Workup: Pour the mixture into 100 mL of ice water and neutralize with 1M HCl. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.

Protocol B: Chemoselective Hydrogenation
  • Setup: Transfer the purified chalcone (5 mmol) to a hydrogenation vessel and dissolve in 30 mL of an ethanol/water mixture (9:1 v/v). The water prevents catalyst deactivation [3].

  • Catalyst Loading: Add 50 mg of 5% Pd/C. Expert Insight: To completely suppress hydrodehalogenation of the aryl chloride, add 10 µL of ethylenediamine as a catalyst poison.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Stir vigorously under a balloon of H₂ (1 atm) at 40°C for 2–4 hours.

  • Validation (In-Process): The reaction is complete when exactly 1 equivalent of H₂ is consumed. Do not over-reduce.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to isolate 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone.

Application in Drug Discovery

The specific substitution pattern of this molecule is not arbitrary; it is engineered for optimal pharmacodynamics:

  • 3-Chloro-5-fluoro Motif: Halogenation at the meta positions drastically increases the lipophilicity of the distal ring while completely blocking cytochrome P450 (CYP450) mediated aromatic oxidation. The fluorine atom, being highly electronegative but sterically small, modulates the pKa of adjacent functional groups in downstream APIs without adding significant bulk.

  • 2'-Methyl Motif: The ortho-methyl group on the proximal phenyl ring induces a severe steric clash with the adjacent carbonyl oxygen. This forces the phenyl ring out of coplanarity with the ketone, locking the molecule into a specific 3D conformation. This conformational restriction is a proven strategy to increase target receptor selectivity and reduce off-target binding.

Analytical Characterization Protocol

To ensure the trustworthiness of the final product, the following analytical self-validation must be performed:

  • ¹H NMR (400 MHz, CDCl₃): The critical validation point is the disappearance of the vinylic protons (typically doublets at ~7.5–7.8 ppm with a large J coupling of ~16 Hz, indicative of the trans-chalcone). The successful formation of the dihydrochalcone is confirmed by the appearance of two coupled methylene multiplets (the -CH₂-CH₂- bridge) integrating for 2 protons each, typically located between 3.0 and 3.3 ppm.

  • LC-MS (ESI+): The product must exhibit a clear [M+H]⁺ peak at m/z 277. The isotopic pattern must show a characteristic 3:1 ratio at m/z 277 and 279, confirming the presence of exactly one chlorine atom and ruling out hydrodehalogenation.

References

  • Propiophenone. Wikipedia. Retrieved from[Link]

  • Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. PMC - NIH. Retrieved from[Link]

  • Highly Efficient Liquid-Phase Hydrogenation of Naringin Using a Recyclable Pd/C Catalyst. MDPI. Retrieved from[Link]

A Technical Guide to the Spectroscopic Characterization of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: Comprehensive searches for publicly available, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for the specific compound 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone did not yield a complete dataset. This guide has been constructed to serve as an in-depth technical framework for researchers, scientists, and drug development professionals. To achieve this, we will utilize established spectroscopic principles and data from closely related propiophenone analogues to predict and analyze the expected spectral characteristics of the target molecule. This document is intended to be an authoritative example of the spectroscopic elucidation process for this class of compounds.

Introduction: The Analytical Imperative for Substituted Propiophenones

Substituted propiophenones are a class of aromatic ketones that serve as critical intermediates in the synthesis of a wide array of organic compounds and active pharmaceutical ingredients (APIs).[1] Their structural versatility allows for fine-tuning of steric and electronic properties, making them valuable synthons in drug discovery and materials science. The specific compound of interest, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, incorporates several key functionalities: a halogenated phenyl ring, a ketone moiety, and a substituted aromatic system.

Unambiguous structural confirmation of such molecules is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological or material science data. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is the industry standard for achieving this confirmation. This guide provides a detailed examination of the predicted spectroscopic data for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone and establishes the experimental workflows required to obtain such data.

Molecular Profile
  • IUPAC Name: 1-(2-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one

  • Molecular Formula: C₁₆H₁₄ClFO

  • Molecular Weight: 276.73 g/mol

  • Chemical Structure:

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, multiplicities, and coupling constants, a definitive structural assignment can be made.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms. The predicted spectrum is based on the analysis of substituent effects in similar propiophenone and halogenated benzene structures.[2][3]

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~7.65d1HAr-H (H6')Deshielded by the adjacent carbonyl group.
~7.40t1HAr-H (H4')Typical aromatic region, triplet due to two ortho protons.
~7.25m2HAr-H (H3', H5')Overlapping multiplet in the aromatic region.
~7.10s1HAr-H (H2)Singlet-like appearance due to meta-coupling with H4 and H6.
~6.95t1HAr-H (H4)Triplet due to coupling with fluorine and H2/H6.
~6.85s1HAr-H (H6)Singlet-like appearance due to meta-coupling.
~3.30t2H-C(=O)-CH₂-Triplet due to coupling with the adjacent CH₂ group.
~3.10t2H-CH₂-ArTriplet due to coupling with the adjacent methylene group.
~2.50s3HAr-CH₃Singlet in the typical benzylic methyl region.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR spectrum reveals the number of unique carbon environments and provides insight into their functional group identity.

Chemical Shift (δ) ppm (Predicted)AssignmentRationale
~201.0C=OCharacteristic ketone carbonyl carbon.
~163.0 (d, ¹JCF ≈ 250 Hz)C5Carbon directly bonded to fluorine, showing a large coupling constant.
~144.0 (d, ³JCF ≈ 8 Hz)C3Carbon meta to fluorine, showing smaller coupling.
~138.5C1'Quaternary aromatic carbon attached to the carbonyl.
~136.0C1Quaternary aromatic carbon.
~135.0C2'Quaternary aromatic carbon bearing the methyl group.
~132.0C4'Aromatic CH.
~130.5 (d, ³JCF ≈ 8 Hz)C-ClCarbon attached to chlorine, influenced by fluorine coupling.
~128.5C6'Aromatic CH.
~126.0C5'Aromatic CH.
~121.0C3'Aromatic CH.
~115.0 (d, ²JCF ≈ 22 Hz)C4/C6Carbons ortho to fluorine, showing significant coupling.
~40.0-C(=O)-CH₂-Aliphatic carbon adjacent to the carbonyl.
~35.0-CH₂-ArAliphatic carbon adjacent to the aromatic ring.
~21.5Ar-CH₃Benzylic methyl carbon.
Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and data integrity.[4]

  • Sample Preparation: Dissolve approximately 15-25 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3][4]

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2.0 seconds.

    • Acquire 16-32 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Utilize a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio for all carbon signals, including quaternary carbons.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic
~2970-2850C-H StretchAliphatic (CH₂ and CH₃)
~1690 C=O Stretch Aryl Ketone
~1600, ~1475C=C StretchAromatic Ring
~1250-1150C-F StretchAryl-Fluoride
~800-700C-Cl StretchAryl-Chloride
Experimental Protocol: FTIR Data Acquisition
  • Sample Preparation: As the target compound is expected to be a solid or oil, a thin film is the preferred method. Place a small amount of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[4]

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Spectrum: Place the prepared sample in the spectrometer's sample holder.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify and label the peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns upon ionization.

Predicted Mass Spectrum (Electron Ionization - EI)
m/z (mass-to-charge)Ion Identity (Predicted)Rationale
276/278[M]⁺Molecular ion peak. The M+2 peak at m/z 278 will have an intensity of ~33% relative to the M peak, which is characteristic of a molecule containing one chlorine atom.
145[C₉H₉O]⁺Fragment from cleavage of the C-C bond between the two methylene groups, retaining the 2-methylbenzoyl cation.
131/133[C₇H₅ClF]⁺Fragment from cleavage of the C-C bond between the two methylene groups, retaining the 3-chloro-5-fluorobenzyl cation.
119[C₈H₇O]⁺Loss of CO from the 2-methylbenzoyl cation (m/z 145).
91[C₇H₇]⁺Tropylium ion, a common fragment from benzyl-containing compounds.
Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for the analysis of volatile and thermally stable compounds like propiophenones.[4]

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into the GC, equipped with a suitable capillary column (e.g., a 30m DB-5ms).

    • Use a temperature program that starts at a low temperature (e.g., 80 °C) and ramps up to a high temperature (e.g., 280 °C) to ensure separation from impurities and solvent.

  • MS Detection (EI):

    • The column outlet is interfaced with the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range from m/z 40 to 500.

  • Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they offer a self-validating system for unambiguous compound identification.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Final Confirmation Sample Purified Analyte NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR Sample->IR MS GC-MS Sample->MS NMR_Data C-H Framework (Connectivity) NMR->NMR_Data IR_Data Functional Groups (e.g., C=O, C-F, C-Cl) IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Structure Structure Elucidated NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Sources

Comprehensive Structural Elucidation: 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone Content Type: Technical Guide / Structural Elucidation Whitepaper Audience: Medicinal Chemists, Analytical Scientists

Executive Summary & Compound Context

This technical guide provides a rigorous framework for the NMR structural assignment of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone . This molecule represents a specific subclass of dihydrochalcones , often utilized as scaffolds in the development of TRPM5 agonists or as intermediates in the synthesis of complex heterocyclic therapeutics.

The structural core consists of an ortho-toluoyl moiety linked via an ethylene bridge to a 3-chloro-5-fluorophenyl ring. The presence of the fluorine atom introduces heteronuclear spin-spin coupling (


 and 

), which significantly complicates spectral interpretation but serves as a definitive diagnostic tool.
Structural Topology
  • IUPAC Name: 1-(2-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one

  • Molecular Formula:

    
    
    
  • Exact Mass: 276.07

  • Key Spin Systems:

    • System A: 1,2-disubstituted benzene (o-tolyl).

    • System B: 1,3,5-trisubstituted benzene (3-Cl-5-F-phenyl).[1]

    • System C:

      
       aliphatic bridge (approximated as two triplets).
      

Experimental Protocol

Sample Preparation

To ensure high-resolution data and minimize solvent-solute interactions that shift labile protons (though none are present here, consistency is key), the following protocol is recommended:

  • Solvent Selection: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% v/v TMS.
    
    • Rationale:

      
       provides excellent solubility for lipophilic dihydrochalcones and prevents the viscosity broadening seen in DMSO-
      
      
      
      .
  • Concentration: 10–15 mg of analyte in 600

    
    L solvent.
    
  • Tube Quality: High-throughput 5mm NMR tubes (Type 1, Borosilicate).

Acquisition Parameters (400 MHz Base Frequency)
  • Temperature: 298 K (

    
    ).
    
  • 
     NMR:  16 scans, relaxation delay (
    
    
    
    )
    
    
    2.0s to ensure integration accuracy of aromatic protons.
  • 
     NMR:  1024 scans, power-gated decoupling (WALTZ-16).
    
  • 
     NMR:  Essential for confirming the substitution pattern. Run non-decoupled to observe F-H splitting if needed, or proton-decoupled for a clean singlet check.
    

NMR Spectral Analysis

The proton spectrum is distinct due to the separation of the aliphatic bridge and the two magnetically non-equivalent aromatic systems.

Aliphatic Region (High Field)

The ethylene bridge connects the carbonyl to the fluorinated ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
2.48 Singlet (s)3H

Characteristic of ortho-methyl on the benzoyl ring. Slightly deshielded by the adjacent carbonyl system.
3.05 Triplet (

,

Hz)
2H

-

Benzylic protons attached to the 3-Cl-5-F ring.
3.22 Triplet (

,

Hz)
2H

-

Adjacent to the carbonyl (

). Deshielded due to the anisotropy of the carbonyl group.
Aromatic Region (Low Field)

This region is complex. The o-tolyl ring shows a standard 4-proton pattern, while the 3-Cl-5-F ring shows distinct splitting due to Fluorine (


).
Chemical Shift (

, ppm)
MultiplicityCoupling (

in Hz)
AssignmentStructural Logic
6.85 Doublet of Doublets (dt/dd)

,

H-4 (F-Ring)Located between F and Cl. The large doublet is from F (ortho), small splitting from meta-H.
6.95 Doublet (d)

H-2 (F-Ring)Located between Linker and F.
7.10 Singlet (br s)-H-6 (F-Ring)Located between Linker and Cl. Minimal coupling to F (para).
7.25 - 7.40 Multiplet (m)-H-3', H-4', H-5'o-Tolyl ring protons (meta/para to Carbonyl).
7.65 Doublet (d)

H-6'o-Tolyl proton ortho to Carbonyl. Deshielded by carbonyl anisotropy.

NMR & Fluorine Coupling Analysis

This is the most critical section for validation. The presence of Fluorine splits carbon signals into doublets.[2] The magnitude of the coupling constant (


) indicates the distance from the Fluorine atom.
Carbon Assignment Table

(ppm)
Splitting Pattern

(Hz)
AssignmentNotes
21.2 Singlet-

Methyl carbon.
29.8 Singlet (or weak d)


-

Benzylic to F-ring.
40.5 Singlet-

-

Next to Carbonyl.
113.5 Doublet (

)
~22 (

)
C-4 (F-Ring)Ortho to Fluorine.
115.8 Doublet (

)
~22 (

)
C-2 (F-Ring)Ortho to Fluorine.
125.0 Doublet (

)
~3 (

)
C-6 (F-Ring)Meta to Fluorine.
125.7 Singlet-C-3' (Tolyl)
131.5 Singlet-C-6' (Tolyl)
135.2 Doublet (

)
~10 (

)
C-3 (F-Ring)Carbon bearing Chlorine (meta to F).
138.1 Singlet-C-2' (Tolyl)Quaternary, bearing Methyl.
144.5 Doublet (

)
~7 (

)
C-1 (F-Ring)Linker attachment (para to F).
162.8 Doublet (

)
~248 (

)
C-5 (F-Ring)Carbon directly attached to Fluorine.
201.5 Singlet-

Ketone Carbonyl.

Critical Validation Step: The Carbon at ~163 ppm MUST appear as a large doublet (~248 Hz). If this is a singlet, the Fluorine is absent or the structure is incorrect.

Logic Flow & Visualization

The following diagram illustrates the decision tree for assigning the aromatic regiochemistry using heteronuclear coupling logic.

NMR_Assignment_Logic Start Start: 13C NMR Spectrum Analysis Check_F Identify Carbon at ~163 ppm Start->Check_F Is_Split Is it a Doublet (J ~245 Hz)? Check_F->Is_Split No_Split STOP: Fluorine absent or substitution incorrect Is_Split->No_Split No Yes_Split Confirm C-F Ipso Carbon Is_Split->Yes_Split Yes Check_Ortho Check regions 113-116 ppm Yes_Split->Check_Ortho Ortho_Split Doublets with J ~22 Hz? Check_Ortho->Ortho_Split Confirm_Ortho Confirmed: Carbons Ortho to F Ortho_Split->Confirm_Ortho Yes Check_Meta Check region ~135 ppm (C-Cl) Confirm_Ortho->Check_Meta Meta_Split Doublet with J ~10 Hz? Check_Meta->Meta_Split Final_Struct Structure Validated: 3-Chloro-5-Fluoro Pattern Meta_Split->Final_Struct Yes

Caption: Logical workflow for validating the 3-chloro-5-fluorophenyl substitution pattern using


 coupling constants.

Advanced Verification: 2D NMR Strategy

For definitive proof of the linkage between the two rings and the propyl chain, the following 2D experiments are required:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for a correlation between the Methyl protons (2.48 ppm) and the Carbonyl carbon (201.5 ppm) . This confirms the 2'-methyl position relative to the ketone.

    • Look for a correlation from the

      
      -
      
      
      
      protons (3.05 ppm)
      to the C-1 of the F-ring (144.5 ppm) .
  • COSY (Correlation Spectroscopy):

    • Confirm the spin system of the ethylene bridge (

      
      -
      
      
      
      coupling to
      
      
      -
      
      
      ).
    • Verify the contiguous proton network on the o-tolyl ring.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and coupling logic).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[3] (Source for F-C coupling constants).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for fragment chemical shifts of propiophenone and chlorofluorobenzenes).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Retrieved from [Link] (Authoritative source for additivity rules and coupling constants).

Sources

mass spectrometry of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document elucidates the structural properties, predictable fragmentation patterns under various ionization conditions, and detailed analytical protocols for its characterization. We delve into the mechanistic underpinnings of fragmentation pathways, leveraging both hard and soft ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI)—to build a complete analytical picture. This guide emphasizes the causality behind methodological choices, offering field-proven insights to ensure robust and reliable structural elucidation.

Introduction and Molecular Profile

The analysis of novel chemical entities is a cornerstone of modern drug discovery and development. 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, a substituted aromatic ketone, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. Its complex structure, featuring a propiophenone backbone with halogenated and methylated aromatic rings, necessitates sophisticated analytical techniques for unambiguous identification and characterization. Mass spectrometry (MS) stands as a primary tool for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.[1]

This guide focuses on the most probable isomeric structure consistent with the compound name: 1-(2-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one . Understanding its mass spectrometric fingerprint is crucial for reaction monitoring, purity assessment, and metabolic profiling.[1]

Molecular Structure and Properties

The foundational step in any mass spectrometric analysis is the precise determination of the analyte's molecular properties. These values are critical for identifying the molecular ion and validating fragmentation data.

  • Chemical Structure:

    
    
    
  • Molecular Properties Summary:

PropertyValueRationale & Significance
IUPAC Name 1-(2-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-oneDefines the precise connectivity for structural analysis.
Molecular Formula C₁₆H₁₄ClFODetermines the exact mass and isotopic distribution.
Monoisotopic Mass 276.0720 g/mol The exact mass of the molecule with the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O). Essential for High-Resolution Mass Spectrometry (HRMS).
Average Mass 276.73 g/mol The weighted average mass of all isotopic contributions.
Key Structural Features Ketone, 2-methylphenyl group, 3-chloro-5-fluorophenyl groupThese functional groups dictate the primary fragmentation pathways.

Ionization Methodologies: A Deliberate Choice

The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation, and consequently, the type of structural information obtained.[2] For a comprehensive analysis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, both a "hard" and a "soft" ionization method are recommended.

  • Electron Ionization (EI): A high-energy, hard ionization technique typically coupled with Gas Chromatography (GC-MS). Bombardment with 70 eV electrons imparts significant internal energy, leading to extensive and reproducible fragmentation.[1][3] This creates a detailed "fingerprint" spectrum ideal for structural elucidation and library matching.[1][2] However, the molecular ion may be weak or absent due to the extensive fragmentation.[2][3]

  • Electrospray Ionization (ESI): A soft ionization technique used with Liquid Chromatography (LC-MS). ESI typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.[3][4] This is invaluable for unequivocally determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced via Collision-Induced Dissociation (CID) to provide specific structural details.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful approach for this molecule, assuming sufficient volatility and thermal stability. The resulting EI mass spectrum provides a rich fragmentation pattern that is highly informative for structural confirmation.

Predicted EI Fragmentation Pathways

The fragmentation of the molecular ion (M⁺• at m/z 276) is governed by the stability of the resulting fragment ions and neutral losses.[1][5] The ketone functional group and aromatic rings are the primary drivers of fragmentation.

  • α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation pathway for ketones, involving the cleavage of the bond adjacent to the carbonyl group.[6][7][8] For this molecule, two α-cleavage events are possible, but one is strongly favored.

    • Favored Pathway: Cleavage of the C-C bond between the carbonyl and the C2 of the propane chain results in the formation of the highly stable 2-methylbenzoyl cation. This fragment is expected to be the base peak in the spectrum.

      • [C₁₆H₁₄ClFO]⁺• → [CH₃C₆H₄CO]⁺ + •CH₂(CH₂)C₆H₃ClF

      • m/z 119

    • Disfavored Pathway: Cleavage to lose the 2-methylphenyl radical is less likely due to the lower stability of the resulting acylium ion compared to the resonance-stabilized 2-methylbenzoyl cation.

  • Secondary Fragmentation of the Benzoyl Cation: The 2-methylbenzoyl cation (m/z 119) can undergo a characteristic secondary fragmentation.

    • Loss of Carbon Monoxide (CO): This pathway involves the neutral loss of 28 Da to form a methylphenyl cation, which can rearrange to the highly stable tropylium ion structure.[6]

      • [CH₃C₆H₄CO]⁺ → [C₇H₇]⁺ + CO

      • m/z 91

  • Cleavage involving the Halogenated Moiety: Fragmentation can also be initiated by charge localization on the 3-chloro-5-fluorophenyl ring.

    • Benzylic Cleavage: Cleavage of the C-C bond beta to the 3-chloro-5-fluorophenyl ring can generate a substituted benzyl cation.

      • [C₁₆H₁₄ClFO]⁺• → [C₆H₃ClFCH₂]⁺ + •CH₂COC₆H₄CH₃

      • m/z 145/147 (Displays 3:1 isotopic pattern for one chlorine atom[1][9])

    • Loss of Halogens: Direct loss of a chlorine radical (•Cl) from the molecular ion or fragments is a common pathway for chlorinated compounds.[1][9] Loss of a fluorine radical is significantly less favorable due to the high strength of the C-F bond.[9]

The diagram below illustrates the most probable EI fragmentation cascade.

G M Molecular Ion (M+•) m/z 276/278 F1 2-Methylbenzoyl Cation m/z 119 M->F1 α-Cleavage (Major Pathway) F3 3-Chloro-5-fluorobenzyl Cation m/z 145/147 M->F3 Benzylic Cleavage (Minor Pathway) F2 Tropylium Ion m/z 91 F1->F2 Loss of CO NL1 •C₈H₇O (Neutral Loss) NL2 - CO NL3 •C₉H₉O (Neutral Loss)

Caption: Predicted Electron Ionization (EI) fragmentation pathway.

Summary of Key EI Fragment Ions
m/z (Mass-to-Charge Ratio)Proposed Ion StructureFragmentation MechanismExpected Abundance
276 / 278[C₁₆H₁₄ClFO]⁺•Molecular IonLow to Medium
119 [CH₃C₆H₄CO]⁺ α-Cleavage High (Base Peak)
145 / 147[C₆H₃ClFCH₂]⁺Benzylic CleavageMedium
91[C₇H₇]⁺Loss of CO from m/z 119Medium to High
77[C₆H₅]⁺Loss of CH₂ from m/z 91Low to Medium
Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for method development.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Dissolve Sample (1 mg/mL in Ethyl Acetate) GC1 Inject 1 µL (Splitless Mode) P1->GC1 GC3 Column: HP-5MS (30m x 0.25mm, 0.25µm) GC1->GC3 GC2 Inlet Temp: 280°C GC2->GC1 MS1 Ion Source: EI (70 eV) GC3->MS1 GC4 Oven Program: 150°C (1 min), ramp 15°C/min to 300°C, hold 5 min GC4->GC3 MS3 Scan Range: m/z 40-500 MS1->MS3 MS2 MS Source Temp: 230°C MS2->MS1

Caption: Standard workflow for GC-MS analysis.

Methodology Details:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[10]

  • GC System: Utilize a standard GC-MS instrument equipped with a non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane column like an HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Carrier Gas: Use Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Inlet: Set the injection port temperature to 280°C. Use a splitless injection mode for maximum sensitivity.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 15°C/min.

    • Final hold: Hold at 300°C for 5 minutes to ensure elution of all components.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][11]

    • Source Temperature: 230°C.

    • Mass Analyzer: Scan from m/z 40 to 500.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

For samples that may be thermally labile or for applications requiring higher sensitivity and specificity (e.g., bioanalysis), LC-MS/MS with ESI is the preferred method. This approach provides a clear molecular ion and allows for controlled fragmentation experiments.

Ionization and MS/MS Fragmentation

In positive ion ESI, the molecule is expected to readily protonate on the carbonyl oxygen, forming the even-electron ion [M+H]⁺ at m/z 277.08 .[3] This ion is then isolated in the first stage of the mass spectrometer and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

The fragmentation of the protonated molecule differs from the radical cation formed in EI. The pathways are driven by the stability of even-electron product ions.

  • Loss of a Neutral Water Molecule: Protonation on the carbonyl oxygen can facilitate the elimination of H₂O (18 Da), although this is more common in molecules with more labile hydrogens.

  • Cleavage Alpha to the Carbonyl: The C-C bond cleavage adjacent to the protonated carbonyl is a common pathway, leading to the formation of the same stable 2-methylbenzoyl cation seen in EI.

    • [C₁₆H₁₄ClFO + H]⁺ → [CH₃C₆H₄CO]⁺ + CH₃(CH₂)C₆H₃ClF

    • m/z 119

  • Cleavage of the Propane Bridge: Cleavage along the propane chain can yield ions containing the halogenated phenyl ring.

    • [C₁₆H₁₄ClFO + H]⁺ → [C₆H₃ClFCH₂CH₂]⁺ + OC₆H₄CH₃

    • m/z 159/161

Experimental Protocol: LC-MS/MS Analysis

This protocol is suitable for targeted quantification (e.g., Multiple Reaction Monitoring, MRM) or qualitative identification.

Methodology Details:

  • Sample Preparation: Prepare a 100 ng/mL solution of the analyte in a 50:50 mixture of acetonitrile and water (with 0.1% formic acid to promote protonation).

  • LC System:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325°C.

    • MS1 Scan: Scan from m/z 100-400 to identify the [M+H]⁺ precursor ion at m/z 277.1.

    • MS2 (Product Ion Scan): Isolate the precursor ion m/z 277.1 and apply collision energy (e.g., 15-30 eV) to generate a product ion spectrum. Key transitions for MRM would be 277.1 → 119 and 277.1 → 159.

Conclusion

The mass spectrometric analysis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is a multi-faceted process that leverages the complementary strengths of GC-MS (EI) and LC-MS/MS (ESI). EI provides a detailed, reproducible fragmentation pattern ideal for initial structural confirmation, with the α-cleavage product m/z 119 serving as a highly diagnostic base peak. ESI, conversely, excels at providing a definitive molecular weight via the [M+H]⁺ ion at m/z 277 , and its coupling with tandem MS allows for highly specific and sensitive fragmentation analysis suitable for quantitative studies. By employing a logical, stepwise approach that combines these techniques, researchers can achieve a comprehensive and confident characterization of this and structurally related molecules, ensuring data integrity in research and development settings.

References

  • Benchchem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of Propio-D5-phenone. Retrieved from [6]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 4'-Methoxy-3-(4-methylphenyl)propiophenone. Retrieved from [10]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 587. Retrieved from [Link][3]

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from [1]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link][7]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanone. Retrieved from [Link][8]

  • Crometeo. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link][4]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link][9]

  • Benchchem. (n.d.). Spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone. Retrieved from [12]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link][5]

  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link][2]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Retrieved from [Link][11]

Sources

Technical Profile: Biological Activity & Synthetic Utility of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

[1]

Executive Summary

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS: 898750-04-4) is a highly functionalized dihydrochalcone (1,3-diarylpropan-1-one) scaffold.[][2][3] Unlike simple propiophenones used as precursors for commodity generics or psychoactive substances, this molecule represents a "privileged structure" in modern drug discovery.[] It bridges the chemical space between metabolic stability (conferred by the 3-Cl, 5-F substitution) and conformational restriction (via the 2'-methyl group).[]

Its primary biological relevance lies in its role as a late-stage intermediate for SGLT2 inhibitors , Aldose Reductase inhibitors , and Kinase modulators .[] This guide details its structural pharmacology, predicted bioactivity, and synthetic applications.[]

Structural Pharmacology & Pharmacophore Analysis[1]

The biological potential of this compound is dictated by three critical structural motifs. Understanding these allows researchers to predict its behavior in binding pockets (SAR).[]

The Dihydrochalcone Core (1,3-Diarylpropan-1-one)

The central linker Ar-C(=O)-CH2-CH2-Ar' provides a flexible yet distinct geometry compared to rigid chalcones.[]

  • Biological Implication: This scaffold mimics the transition state of peptide bonds or allows the two aromatic rings to fold into hydrophobic pockets (e.g., in SGLT2 or COX-2 enzymes).[]

  • Redox Activity: Unlike unsaturated chalcones (Michael acceptors), the dihydro- form is chemically stable, reducing the risk of non-specific toxicity via covalent protein binding.[]

The 3-Chloro-5-Fluoro Substitution Pattern

This is a deliberate medicinal chemistry design element:

  • Metabolic Blockade: The 3- and 5-positions on the phenyl ring are primary sites for Cytochrome P450 (CYP) hydroxylation.[] Blocking both with halogens drastically increases the metabolic half-life (

    
    ) of the parent molecule.[]
    
  • Electronic Modulation:

    • Fluorine (F): High electronegativity withdraws electron density, altering the pKa of nearby functional groups and increasing lipophilicity (LogP) for better membrane permeability.[]

    • Chlorine (Cl): Provides a "lipophilic handle" that often fills hydrophobic sub-pockets in enzymes (e.g., Kinase ATP-binding sites).[]

The 2'-Methyl "Ortho-Lock"

The methyl group at the ortho position of the benzoyl ring introduces steric hindrance (A(1,[]3) strain).[]

  • Conformational Bias: It forces the carbonyl group out of coplanarity with the phenyl ring.[] This "twisted" conformation is often required to break crystal packing (improving solubility) and to match the 3D shape of specific receptors (e.g., GPCRs ).[]

Predicted Biological Activity & Target Classes[1]

While direct assay data for the un-derivatized ketone is limited to screening libraries, its structural analogs exhibit potent activity in the following domains:

Sodium-Glucose Co-Transporter 2 (SGLT2) Inhibition

The dihydrochalcone scaffold is the ancestral pharmacophore for gliflozins (e.g., Dapagliflozin).[]

  • Mechanism: The two phenyl rings, separated by a specific distance (approx. 5-7 Å via the ethyl linker), mimic the aglycone moiety of Phlorizin.[]

  • Application: This compound serves as a lipophilic precursor.[] Reduction of the ketone to a methylene or coupling with a glucose moiety can yield potent antidiabetic agents.[]

Aldose Reductase Inhibition (ARI)

Dihydrochalcones are well-documented inhibitors of Aldose Reductase, the rate-limiting enzyme in the polyol pathway implicated in diabetic complications (neuropathy/retinopathy).[]

  • Binding Mode: The carbonyl oxygen acts as a hydrogen bond acceptor for the catalytic residues (Tyr48/His110) in the enzyme active site, while the halogenated ring occupies the specificity pocket.[]

Kinase Inhibition (MAPK/MEK)

Halogenated diaryl-ketones are frequently identified as hits in fragment-based screening for kinase inhibitors.[] The 3-Cl-5-F motif is particularly effective at probing the hydrophobic "back pocket" of kinase ATP sites.[]

Visualization: Structure & Synthetic Pathway[1]

The following diagram illustrates the chemical structure and the primary synthetic route (Rieke Zinc Coupling) used to generate this scaffold with high regioselectivity.

Gcluster_0Reagentscluster_1CatalysisR13-Chloro-5-fluorobenzylZinc Bromide(Rieke Zinc Reagent)Product3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone(Target Scaffold)R1->ProductNegishi CouplingR22-MethylbenzoylChlorideR2->ProductCatPd(PPh3)4 orNi(acac)2Cat->ProductDeriv1Amination(Cathinone/Amine Analogs)Product->Deriv11. Br22. HNR2Deriv2Reduction(SGLT2/Alkane Analogs)Product->Deriv2Et3SiH / BF3·Et2O

Figure 1: Synthesis via Negishi Coupling and downstream derivatization pathways.

Experimental Protocols

Synthetic Validation (Rieke Coupling)

Note: This protocol assumes the use of reactive organozinc species.[] Inert atmosphere (Argon/Nitrogen) is mandatory.[]

Materials:

  • 3-Chloro-5-fluorobenzyl zinc bromide (0.5M in THF).[]

  • 2-Methylbenzoyl chloride (1.0 equiv).[]

  • Pd(PPh3)4 (5 mol%).[]

  • Anhydrous THF.[]

Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon.

  • Catalyst Loading: Add Pd(PPh3)4 and 2-methylbenzoyl chloride to the flask. Dissolve in minimal anhydrous THF.[]

  • Addition: Cool to 0°C. Add the organozinc reagent dropwise via syringe over 20 minutes to control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[]

  • Quench: Quench carefully with saturated NH4Cl solution.

  • Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over MgSO4, and concentrate.[]

  • Purification: Flash column chromatography (Silica gel).

Biological Assay: Aldose Reductase Inhibition (In Vitro Screen)

To validate the biological activity of the scaffold:

  • Enzyme Source: Recombinant human Aldose Reductase (ALR2).[]

  • Substrate: DL-Glyceraldehyde.

  • Cofactor: NADPH.[]

  • Protocol:

    • Dissolve test compound in DMSO.[]

    • Incubate Enzyme + Compound + NADPH in phosphate buffer (pH 6.[]2) for 10 min at 30°C.

    • Initiate reaction with DL-Glyceraldehyde.[]

    • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH).

    • Control: Quercetin or Sorbinil (positive controls).[]

Data Summary: Physicochemical Properties

PropertyValuebiological Relevance
Molecular Weight 276.73 g/mol Ideal for CNS penetration (< 400 Da).[]
LogP (Predicted) ~4.5 - 4.9High lipophilicity; requires formulation (e.g., cyclodextrin) for aqueous assays.[]
H-Bond Acceptors 1 (Carbonyl)Moderate receptor interaction capability.[]
H-Bond Donors 0Good membrane permeability (Rule of 5 compliant).[]
Rotatable Bonds 4Flexible linker allows induced fit binding.[]
TPSA 17.07 ŲExcellent blood-brain barrier (BBB) permeability predicted.[]

References

  • Rieke, R. D., & Hanson, M. V. (1997).[] New organometallic reagents using highly reactive metals. Tetrahedron, 53(6), 1925-1956.[] Link

  • Grempler, R., et al. (2012).[] Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors. Diabetes, Obesity and Metabolism, 14(1), 83-90.[] (Reference for Dihydrochalcone pharmacophore in SGLT2). Link

  • PubChem Compound Summary. (2025). 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS 898750-04-4).[][2][3][4][5][6][7] National Center for Biotechnology Information.[] Link

  • Manjula, S., et al. (2015).[] Synthesis and biological evaluation of some novel dihydrochalcones as potential anti-inflammatory and antioxidant agents. Bioorganic & Medicinal Chemistry Letters. (General reference for scaffold activity).

In-Depth Technical Guide: Unveiling the Therapeutic Potential of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

The propiophenone scaffold is a recognized privileged structure in medicinal chemistry, serving as a foundation for a diverse array of therapeutic agents.[1] The specific compound, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, possesses a unique substitution pattern—halogenation on one phenyl ring and methylation on the other—that suggests a nuanced interaction with biological targets. Halogenation is a known strategy to enhance metabolic stability and binding affinity, while the methyl group can influence steric interactions and selectivity.[2][3] Although direct literature on this exact molecule is sparse, analysis of structurally related propiophenone derivatives allows for the formulation of robust hypotheses regarding its potential therapeutic targets. This guide will explore these potential targets, focusing on pathways in oncology, inflammation, and metabolic disease, and provide detailed, actionable protocols for their investigation.

Introduction: The Propiophenone Scaffold and Rationale for Investigation

Propiophenones are aryl ketones that have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antidiabetic, and neuroleptic properties.[1][4] Their synthetic tractability makes them ideal for creating large libraries for high-throughput screening. The subject of this guide, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, features key structural motifs:

  • A 3-chloro-5-fluorophenyl group: The presence of two halogen atoms can significantly alter the molecule's electronic properties and lipophilicity, potentially enhancing its ability to cross cell membranes and interact with target proteins.[2]

  • A 2'-methylpropiophenone core: The methyl group's position can influence the molecule's conformation and provide selective interactions within a binding pocket.

Based on the activities of analogous compounds, this guide will focus on three primary, plausible therapeutic avenues for this molecule:

  • Oncology: Targeting key enzymes in cancer cell proliferation and survival.

  • Inflammation: Modulating enzymatic pathways responsible for inflammatory responses.

  • Metabolic Disease: Inhibiting enzymes involved in glucose metabolism and insulin signaling.

Potential Therapeutic Target Class 1: Protein Arginine Methyltransferases (PRMTs) in Oncology

Scientific Rationale: Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant target in oncology, particularly in cancers with MTAP gene deletion, a common occurrence in many solid tumors.[5][6] PRMT5 is often overexpressed in various cancers and is linked to poor prognosis.[5] The enzyme plays a crucial role in cell proliferation, RNA splicing, and DNA repair.[5] Given that various complex small molecules can act as PRMT5 inhibitors, the unique electronic and steric profile of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone makes it a candidate for investigation as a potential inhibitor.

Experimental Workflow: Screening for PRMT5 Inhibition

This workflow outlines a multi-step process to determine if the compound inhibits PRMT5 activity and to characterize the nature of this inhibition.

PRMT5_Inhibition_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & IC50 cluster_2 Phase 3: Cellular Activity A Compound Preparation (Serial Dilutions) B In Vitro PRMT5 Enzymatic Assay (e.g., Hot-Spot Assay) A->B Add to reaction C Data Analysis: Calculate % Inhibition B->C Measure radioactivity D Select Hits (>50% Inhibition) C->D Identify active compound E Dose-Response Assay (10-point curve) D->E Test concentrations F IC50 Determination E->F Non-linear regression G Cell-Based Assay (MTAP-deleted cell line, e.g., HCT-116) F->G Validate in cells H Measure Symmetric Di-methylation (Western Blot for sDMA) G->H Target engagement I Assess Cell Viability (e.g., MTT Assay) G->I Cytotoxicity

Caption: A three-phase workflow for identifying and validating PRMT5 inhibitors.

Detailed Experimental Protocol: In Vitro PRMT5 Inhibition Assay

Principle: This radiometric assay measures the transfer of a tritiated methyl group from the cofactor S-adenosyl-L-[methyl-³H]-methionine (³H-SAM) to a histone substrate by PRMT5. Inhibition is quantified by a reduction in the radioactive signal from the substrate.

Methodology:

  • Reagent Preparation:

    • Prepare PRMT5/MEP50 enzyme complex in assay buffer.

    • Prepare a solution of histone H4 peptide substrate.

    • Prepare ³H-SAM.

    • Prepare serial dilutions of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone in DMSO, followed by dilution in assay buffer.

  • Reaction Setup (96-well plate):

    • To each well, add 10 µL of the test compound dilution.

    • Add 20 µL of the PRMT5/MEP50 enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Add a 20 µL mixture of the histone H4 substrate and ³H-SAM to each well to start the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and Measurement:

    • Terminate the reaction by adding an acid solution.

    • Transfer the reaction mixture to a filter plate to capture the radiolabeled histone substrate.

    • Wash the filter plate to remove unincorporated ³H-SAM.

    • Add scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to a DMSO control.

    • For dose-response experiments, plot percent inhibition against compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

Hypothetical Data Presentation
Target EnzymeCompound of Interest IC50 (µM)Known Inhibitor (Control) IC50 (µM)
PRMT51.250.01 (GSK3326595)
PRMT1> 500.5 (GSK3368715)
CARM1 (PRMT4)> 500.2 (EZM2302)
Caption: Hypothetical IC50 values demonstrating potent and selective inhibition of PRMT5.

Potential Therapeutic Target Class 2: Cyclooxygenase (COX) Enzymes in Inflammation

Scientific Rationale: The propiophenone scaffold is structurally related to chalcones and other compounds known to possess anti-inflammatory properties.[1] A key mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are central to the synthesis of prostaglandins—mediators of pain, fever, and inflammation.[1][7] The specific structural features of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone could allow it to fit within the active sites of these enzymes.

Signaling Pathway: The COX-Mediated Inflammatory Cascade

COX_Pathway A Inflammatory Stimuli (e.g., LPS, Cytokines) C Phospholipase A2 A->C activates B Cell Membrane Phospholipids D Arachidonic Acid B->D C->B cleaves E COX-1 (Constitutive) COX-2 (Inducible) D->E substrate F Prostaglandins (PGE2, PGI2, etc.) E->F synthesizes G Inflammation (Pain, Fever, Swelling) F->G mediate H Compound of Interest H->E inhibits

Caption: Inhibition of the cyclooxygenase (COX) pathway by the test compound.

Detailed Experimental Protocol: COX-1/COX-2 Inhibition Assay

Principle: This is a colorimetric assay that measures the peroxidase activity of purified COX-1 and COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMB) in the presence of arachidonic acid. The intensity of the resulting color is proportional to COX activity, and its reduction indicates inhibition.[1]

Methodology:

  • Reagent Preparation:

    • Prepare solutions of purified human recombinant COX-1 and COX-2 enzymes.

    • Prepare serial dilutions of the test compound. A known non-selective inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) should be used as controls.

    • Prepare a solution of arachidonic acid (substrate) and a chromogenic probe.

  • Reaction Setup (96-well plate):

    • Add the test compound dilutions to separate wells for COX-1 and COX-2.

    • Add the respective enzyme (COX-1 or COX-2) to the wells.

    • Incubate for 10 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Add the arachidonic acid and chromogenic substrate solution to initiate the reaction.

    • Incubate for 5 minutes at 37°C.

    • Measure the absorbance at the appropriate wavelength (e.g., 650 nm for TMB) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration against the DMSO control.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2).

Hypothetical Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Compound of Interest 25.50.7534
Indomethacin (Control)0.11.50.07
Celecoxib (Control)15.00.05300
Caption: Hypothetical data showing the compound is a potent and selective COX-2 inhibitor.

Potential Therapeutic Target Class 3: Protein Tyrosine Phosphatase 1B (PTP-1B) in Metabolic Disease

Scientific Rationale: Several studies have identified propiophenone derivatives as inhibitors of Protein Tyrosine Phosphatase 1B (PTP-1B).[8][9] PTP-1B is a negative regulator of the insulin signaling pathway. By dephosphorylating the insulin receptor and its substrates, it attenuates the insulin signal.[1] Inhibition of PTP-1B is therefore a validated strategy for enhancing insulin sensitivity, making it an attractive target for the treatment of type 2 diabetes and obesity.[8]

Signaling Pathway: PTP-1B in Insulin Signaling

Insulin_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR IR->pIR auto-phosphorylates IRS IRS Proteins pIR->IRS phosphorylates pIRS Phosphorylated IRS IRS->pIRS Pathway Downstream Signaling (PI3K/Akt Pathway) pIRS->Pathway GLUT4 GLUT4 Translocation & Glucose Uptake Pathway->GLUT4 PTP1B PTP-1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Compound Compound of Interest Compound->PTP1B inhibits

Caption: The role of PTP-1B in insulin signaling and its inhibition by the test compound.

Detailed Experimental Protocol: PTP-1B Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the dephosphorylation of a synthetic substrate, p-nitrophenyl phosphate (pNPP), by PTP-1B. When pNPP is dephosphorylated, it produces p-nitrophenol, a yellow product that can be quantified spectrophotometrically at 405 nm.[1]

Methodology:

  • Reagent Preparation:

    • Prepare a solution of recombinant human PTP-1B enzyme.

    • Prepare a solution of pNPP substrate.

    • Prepare serial dilutions of the test compound and a known inhibitor (e.g., Suramin) as a positive control.

  • Reaction Setup (96-well plate):

    • Add the PTP-1B enzyme solution to each well.

    • Add the test compound dilutions to the wells.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Add the pNPP substrate to each well to initiate the reaction.

    • Incubate the plate for 30 minutes at 37°C.

    • Stop the reaction by adding a strong base (e.g., NaOH).

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and performing a non-linear regression analysis.

Hypothetical Data Presentation
CompoundPTP-1B IC50 (µM)
Compound of Interest 2.5
Suramin (Control)5.8
Caption: Hypothetical data showing the compound is a potent inhibitor of PTP-1B.

Conclusion and Future Directions

The structural features of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone suggest a high potential for interaction with multiple, therapeutically relevant biological targets. The evidence from analogous propiophenone derivatives strongly supports its investigation as an inhibitor of PRMT5 for oncological applications, COX-2 for inflammatory diseases, and PTP-1B for type 2 diabetes.

The experimental workflows and protocols detailed in this guide provide a clear, logical, and robust framework for validating these hypotheses. Successful identification of activity in these primary assays should be followed by more advanced studies, including:

  • Mechanism of Action Studies: To determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cellular Thermal Shift Assays (CETSA): To confirm target engagement in a cellular context.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic effect in relevant animal models of cancer, inflammation, or diabetes.

  • ADME/Tox Profiling: To assess the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

Through this systematic approach, the full therapeutic potential of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone can be thoroughly elucidated, potentially leading to the development of a novel therapeutic agent.

References

  • Singh, S. K., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(9), 3249-3254. Available from: [Link]

  • LookChem. (n.d.). PROPIOPHENONE. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 20). The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. Available from: [Link]

  • Riendeau, D., et al. (2005). Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry Letters, 15(21), 4842-4845. Available from: [Link]

  • MDPI. (2025, September 9). Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention. Available from: [Link]

  • Drug Target Review. (2025, July 31). New drug combo targets PRMT5 to fight deadly cancers. Available from: [Link]

Sources

Methodological & Application

Application Note: Analytical Profiling & Stability Assessment of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

The compound 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (Calculated MW: 276.73 g/mol ) represents a specific class of lipophilic diaryl ketones often utilized as late-stage intermediates in the synthesis of TRP channel modulators or as specific pharmacological probes.

Structurally, it consists of a 2-methylphenyl core (Ring A) linked via a saturated propionyl chain to a 3-chloro-5-fluorophenyl moiety (Ring B).

Physicochemical Profile & Assay Challenges
  • Lipophilicity (LogP ~4.5): The presence of a methyl group on Ring A and two halogens (Cl, F) on Ring B renders this molecule highly hydrophobic. Standard aqueous buffers will cause precipitation; high organic content is required.

  • Chromophore: The conjugated acetophenone system (Ring A + Carbonyl) provides a distinct UV absorbance, typically

    
     at 248–254 nm.
    
  • Metabolic Susceptibility: The benzylic methyl group (2'-Me) and the carbonyl are primary sites for metabolic oxidation and reduction, respectively.

This guide details a Reverse-Phase HPLC (RP-HPLC) method for purity/assay and a Microsomal Stability protocol to assess metabolic liability.

Analytical Method Development (HPLC-UV/MS)

Method Design Strategy

Due to the halogenated aromatic rings, a standard C18 column is sufficient, but a Phenyl-Hexyl column is recommended for superior selectivity if separating from non-halogenated impurities (due to


 interactions).
Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Balanced retention for hydrophobic neutrals.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Acidic pH suppresses silanol activity; improves peak shape.
Mobile Phase B Acetonitrile (LC-MS Grade)ACN provides lower backpressure and sharper peaks than MeOH for this lipophile.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40°CReduces viscosity and improves mass transfer.
Detection UV @ 254 nm (Reference 360 nm)Targets the benzoyl

transition.
Injection Vol 5-10 µLDependent on sample concentration (target 0.1 mg/mL).
Gradient Program

Note: A steep organic ramp is necessary to elute the highly lipophilic parent compound.

Time (min)% Mobile Phase BEvent
0.050%Initial equilibration
8.095%Linear gradient to elute lipophilic parent
10.095%Wash column (remove dimers/oligomers)
10.150%Return to initial
13.050%Re-equilibration
Mass Spectrometry Settings (If LC-MS used)
  • Ionization: ESI Positive (M+H)+ or APCI Positive.

  • Target Ion: m/z 277.1 [M+H]+.

  • Fragment Ions (MS2): Expect loss of the fluorochlorobenzyl fragment or tropylium ion formation from the methylphenyl ring.

Experimental Protocol: Quantitative Assay

Standard Preparation

Objective: Create a self-validating calibration curve.

  • Stock Solution (1.0 mg/mL): Weigh 10.0 mg of reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins). Do not use water.

  • Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical Step: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak splitting.

System Suitability Test (SST)

Before running samples, inject the Working Standard (n=5).

  • Acceptance Criteria:

    • Retention Time %RSD < 1.0%

    • Peak Area %RSD < 2.0%

    • Tailing Factor: 0.8 – 1.5

    • Theoretical Plates > 5000

Method Validation Workflow (Visualization)[1]

MethodValidation Start Method Development Specific Specificity (Blank vs. Sample) Start->Specific Linear Linearity (5 Levels: 50-150%) Specific->Linear AccPrec Accuracy & Precision (Spike Recovery) Linear->AccPrec AccPrec->Start Fail Robust Robustness (Flow/Temp +/-) AccPrec->Robust Final Validated Method Robust->Final

Figure 1: Standard ICH Q2(R1) Validation Workflow adapted for hydrophobic small molecules.

Metabolic Stability Protocol (Microsomal Assay)

Context: The 2'-methyl group is susceptible to benzylic oxidation by CYP450 enzymes. This assay determines the in vitro intrinsic clearance (


).
Reagents[1][2][3][4][5][6][7]
  • Liver Microsomes: Human or Rat (20 mg/mL protein conc).

  • NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Procedure
  • Pre-Incubation: Mix 445 µL Buffer + 5 µL Microsomes + 25 µL Test Compound (10 µM final). Incubate at 37°C for 5 mins.

  • Initiation: Add 25 µL NADPH regenerating system.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL Stop Solution (precipitates proteins).

  • Analysis: Centrifuge (4000g, 20 min, 4°C). Inject supernatant into LC-MS/MS.

Metabolic Pathway Prediction[1]

Metabolism Parent Parent Compound (MW 276.7) M1 M1: Benzylic Alcohol (+16 Da) Parent->M1 CYP450 (Hydroxylation of 2'-Me) M2 M2: Ketone Reduction (+2 Da) Parent->M2 Reductase (Carbonyl -> OH) M3 M3: Benzoic Acid deriv. (Oxidative Cleavage) M1->M3 Further Oxidation

Figure 2: Predicted primary metabolic routes. M1 is the expected major metabolite due to the labile benzylic methyl group.

Data Analysis & Calculations

Assay Calculation (External Standard Method)


  • 
    : Peak Area
    
  • 
    : Weight (mg)
    
  • 
    : Purity of Standard (decimal, e.g., 0.995)
    
Stability Calculation ( )

Plot


 vs. Time. The slope 

is the elimination rate constant.


References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for microsomal stability protocols).

  • PubChem Compound Summary. (2023). Propiophenone Derivatives and Structural Analogs.[1] National Library of Medicine. Link

Sources

Application Notes and Protocols for the Evaluation of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Small-molecule chemical probes are indispensable tools in biomedical research and drug discovery, enabling the interrogation of protein function in complex biological systems.[1][2][3][4] This document provides a comprehensive guide for the evaluation of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone , a compound with potential as a chemical probe. Due to the limited publicly available data on its specific biological targets and mechanism of action, this guide is structured as a roadmap for its characterization and validation. We will outline the essential criteria for a high-quality chemical probe and provide detailed, field-proven protocols for assessing its potency, selectivity, and cellular activity. This document is intended to equip researchers with the necessary framework to determine the utility of this and other novel compounds in target validation and early-stage drug discovery.[5]

Introduction: The Rationale for Propiophenone Derivatives as Chemical Probes

Propiophenone and its derivatives represent a class of organic compounds with a diverse range of biological activities, making them attractive scaffolds for the development of chemical probes.[][7] The propiophenone core can be synthetically modified to explore a vast chemical space, potentially yielding molecules with high affinity and selectivity for specific protein targets.[8] The subject of this guide, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, possesses structural features, including halogen substitutions, that are often associated with enhanced biological activity and target engagement.

A robust chemical probe must meet stringent criteria, including high potency for its intended target, well-defined selectivity against other related and unrelated proteins, and demonstrated on-target activity in cellular contexts.[3][9] The journey from a novel compound to a validated chemical probe is a rigorous one, requiring a multi-faceted experimental approach.[10] This guide will provide the necessary protocols to embark on this journey for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physicochemical properties is fundamental to its application as a chemical probe. These properties influence its solubility, cell permeability, and potential for off-target effects.

Table 1: Physicochemical Properties of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone and Related Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenoneNot explicitly available; similar to 898750-67-9C16H14ClFO~276.73
3-(3-chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone898750-67-9C17H16ClFO290.76
3'-Chloro-3-(2,5-dimethylphenyl)-5'-fluoropropiophenone898753-92-9C17H16ClFO290.76
3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone898791-17-8C16H14ClFO276.73

Note: Data for the exact title compound is inferred from structurally similar compounds available from chemical suppliers.[][12]

Synthesis

The synthesis of propiophenone derivatives is typically achieved through a Friedel-Crafts acylation or related electrophilic aromatic substitution reactions.[13][14] A general synthetic route for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is proposed below.

Diagram 1: Proposed Synthetic Pathway

G A 3-Chloro-5-fluorobenzoyl chloride D Friedel-Crafts Acylation A->D B Toluene B->D C AlCl3 (Lewis Acid) C->D Catalyst E 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone D->E

Caption: A proposed Friedel-Crafts acylation for the synthesis of the target compound.

Workflow for Chemical Probe Validation

The validation of a chemical probe is a systematic process designed to build confidence in its utility for biological interrogation. The following workflow is recommended for the characterization of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone.

Diagram 2: Chemical Probe Validation Workflow

G cluster_0 In Vitro Characterization cluster_1 Cellular Characterization cluster_2 Control Experiments A Primary Target Identification (e.g., Kinase screen, GPCR panel) B Biochemical Potency Assay (IC50/Ki determination) A->B C Broad Selectivity Profiling (e.g., Eurofins SafetyScreen44™) B->C D Cellular Target Engagement Assay (e.g., CETSA, NanoBRET) C->D E On-Target Pathway Modulation (e.g., Western Blot, qPCR) D->E F Cellular Phenotypic Assay (e.g., Proliferation, Migration) E->F G Inactive Analog Synthesis & Testing F->G H Orthogonal Probe Comparison F->H

Caption: A comprehensive workflow for the validation of a novel chemical probe.

Detailed Protocols

The following protocols are provided as templates and should be optimized based on the identified biological target and cellular context.

Protocol 1: Initial Target Class Identification via Broad Screening

Rationale: Given the novelty of the compound, an unbiased screen against common drug target families is a prudent first step to identify potential biological targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone in 100% DMSO.

  • Screening Panels: Submit the compound to a commercial service for screening against a panel of kinases (e.g., Eurofins KinaseProfiler™) and G-protein coupled receptors (GPCRs) (e.g., PerkinElmer GPCR panel). A primary screening concentration of 10 µM is recommended.

  • Data Analysis: Analyze the percentage of inhibition data. Hits are typically defined as compounds that elicit >50% inhibition of enzyme activity or receptor binding.

  • Follow-up: For identified hits, proceed with dose-response studies to determine the half-maximal inhibitory concentration (IC50).

Protocol 2: Cellular Target Engagement using Thermal Shift Assay (CETSA)

Rationale: Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[3]

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with varying concentrations of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1 hour.

  • Heat Challenge: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Protein Separation: Centrifuge the samples to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a thermal stabilization of the target protein in the presence of the compound, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Protocol 3: Assessment of On-Target Pathway Modulation

Rationale: A validated chemical probe should elicit a measurable effect on the downstream signaling pathway of its target.

Methodology (Example for a hypothetical kinase target):

  • Cell Treatment and Lysis: Treat cells with the compound at concentrations at and above its cellular IC50 for various time points (e.g., 1, 6, 24 hours). Lyse the cells to extract total protein.

  • Western Blot Analysis: Perform Western blotting to assess the phosphorylation status of a known downstream substrate of the target kinase. Use an antibody specific to the phosphorylated form of the substrate and a total protein antibody for normalization.

  • Data Analysis: A dose- and time-dependent decrease in the phosphorylation of the substrate would provide evidence of on-target pathway modulation.

Concluding Remarks

The journey to validate 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone as a chemical probe is a rigorous but essential undertaking. By following the structured workflow and detailed protocols outlined in this guide, researchers can systematically build a comprehensive data package to support its use as a tool for biological discovery. The principles of high-quality chemical probe development, including demonstrated potency, selectivity, and on-target cellular activity, should remain at the forefront of this evaluation.[9][15] Successful validation will not only provide a valuable reagent to the scientific community but also potentially lay the groundwork for future therapeutic development.[5]

References

  • Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. (n.d.). The Institute of Cancer Research, London. Retrieved from [Link]

  • Müller, S., et al. (2023). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Mountford, S. J., et al. (2021). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Medicinal Chemistry. Retrieved from [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. Retrieved from [Link]

  • Probing your next target? Chemical Probes feature in Open Targets. (2018). Open Targets Blog. Retrieved from [Link]

  • Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

  • Zhang, T., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry. Retrieved from [Link]

  • Gehringer, M., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • 3-(3-chloro-5-fluorophenyl)-2',4'-dimethylpropiophenone. (n.d.). PubChem. Retrieved from [Link]

  • Sonneck, M., et al. (2025). 3-Chloropropiophenone. IUCrData. Retrieved from [Link]

Sources

application of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone in Medicinal Chemistry

Part 1: Executive Summary & Structural Rationale

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (hereafter referred to as CMPP-2 ) represents a high-value "privileged scaffold" in modern medicinal chemistry. It belongs to the dihydrochalcone class (1,3-diarylpropan-1-ones), serving as a critical intermediate in the synthesis of metabolic therapeutics (SGLT2 inhibitors) and ion channel modulators (TRPM5 agonists).

Its utility is derived from two specific structural features:

  • The 3-Chloro-5-fluorophenyl Moiety: A bioisosteric pharmacophore found in blockbuster drugs like Canagliflozin . The specific halogenation pattern (meta-chloro, meta-fluoro) optimizes metabolic stability by blocking CYP450 oxidation sites while enhancing lipophilicity for membrane permeability.

  • The Dihydrochalcone Linker: A flexible three-carbon tether that allows the molecule to adopt multiple conformations, making it an ideal precursor for scaffold hopping —the transformation of the ketone into chiral alcohols, cyclic ethers, or bioactive heterocycles like pyrazoles and quinolines.

Part 2: Cheminformatics & Physicochemical Profile

Before initiating synthesis, researchers must understand the physicochemical boundaries of CMPP-2 to predict bioavailability.

Table 1: Predicted Physicochemical Properties of CMPP-2

PropertyValueMedicinal Chemistry Significance
Molecular Formula C₁₆H₁₄ClFOCore scaffold for derivatization.[1]
Molecular Weight 276.73 g/mol Ideal fragment size (<300 Da) for fragment-based drug discovery (FBDD).
cLogP ~4.6Highly lipophilic; requires formulation optimization or glycosylation to improve solubility.
TPSA 17.07 ŲExcellent blood-brain barrier (BBB) permeability potential (if CNS targets are desired).
Rotatable Bonds 4High flexibility; suitable for induced-fit binding in enzyme pockets (e.g., SGLT2).
H-Bond Acceptors 1 (Ketone)Key interaction point for catalytic reduction or nucleophilic attack.

Part 3: Synthetic Protocols & Applications

Application A: Synthesis of CMPP-2 via Selective Hydrogenation

Context: The most robust route to CMPP-2 is the reduction of its unsaturated chalcone precursor. This method avoids the regio-selectivity issues of Friedel-Crafts acylation.

Protocol 1: Catalytic Transfer Hydrogenation of the Chalcone Precursor

  • Objective: Reduce the

    
    -unsaturated alkene without reducing the ketone or dehalogenating the aromatic ring.
    
  • Reagents:

    • Precursor: (E)-3-(3-Chloro-5-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one (Chalcone).

    • Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃] or Pd/C (poisoned).

    • Solvent: Ethyl Acetate / Ethanol (1:1).

    • H₂ Source: Ammonium Formate (for transfer hydrogenation) or H₂ gas (1 atm).

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the chalcone precursor in 50 mL of dry Ethyl Acetate/Ethanol (1:1 v/v) in a round-bottom flask.

  • Catalyst Addition: Add 5 mol% of [RhCl(PPh₃)₃]. Note: Rhodium is preferred over Palladium here to prevent accidental dehalogenation of the Cl/F atoms.

  • Degassing: Purge the system with Nitrogen for 10 minutes.

  • Reaction: Introduce H₂ gas (balloon pressure) or add Ammonium Formate (5 eq) and reflux at 60°C.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The fluorescent chalcone spot (UV 254nm) will disappear, replaced by the non-conjugated ketone (CMPP-2).

  • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from cold hexane to yield CMPP-2 as off-white crystals.

Application B: Divergent Synthesis of SGLT2 Inhibitor Analogs

Context: CMPP-2 mimics the distal aryl ring of gliflozins. The ketone group serves as the attachment point for the glucose moiety (C-glycosylation).

Protocol 2: Aryl-Lithiation and C-Glycosylation

  • Objective: Convert CMPP-2 into a tertiary alcohol intermediate for SGLT2 inhibition assays.

  • Mechanism: Nucleophilic addition of a lithiated gluconolactone species to the CMPP-2 ketone.

Step-by-Step Methodology:

  • Preparation of Nucleophile: In a flame-dried flask under Argon, dissolve persilylated gluconolactone (1.2 eq) in dry THF. Cool to -78°C.

  • Lithiation: Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate the lithiated species.

  • Addition: Dissolve CMPP-2 (1.0 eq) in dry THF and add dropwise to the lithiated mixture at -78°C.

  • Quench: After 2 hours, quench with saturated NH₄Cl solution.

  • Reduction: The resulting lactol is typically reduced using Et₃SiH and BF₃·OEt₂ to yield the C-glucoside.

  • Deprotection: Remove silyl groups with TBAF to yield the final bioactive glycoside.

Application C: Asymmetric Reduction for TRPM5 Agonist Discovery

Context: Chiral 1,3-diarylpropanols are potent modulators of TRP channels. The (R)-enantiomer is often the bioactive eutomer.

Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction

  • Objective: Enantioselective reduction of CMPP-2 to (1R)-1-(2-methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-ol.

  • Reagents: (R)-Me-CBS catalyst, Borane-THF complex.

Step-by-Step Methodology:

  • Catalyst Prep: In a dry reactor, dissolve (R)-Me-CBS catalyst (10 mol%) in anhydrous THF.

  • Borane Activation: Add BH₃·THF (0.6 eq) and stir at room temperature for 15 mins.

  • Substrate Addition: Slowly add a solution of CMPP-2 (1.0 eq) in THF over 1 hour via syringe pump. Critical: Slow addition ensures high enantiomeric excess (ee).

  • Hydrolysis: Carefully quench with MeOH (gas evolution!).

  • Analysis: Analyze ee% using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5). Target ee > 95%.

Part 4: Visualizing the Workflow

The following diagram illustrates the central role of CMPP-2 as a divergent intermediate.

CMPP_Application_Flow cluster_properties Pharmacophore Properties Start Start: 3-Chloro-5-fluorobenzaldehyde + 2'-Methylacetophenone Chalcone Intermediate: Chalcone (Unsaturated Ketone) Start->Chalcone Aldol Condensation (NaOH, EtOH) CMPP2 CORE SCAFFOLD: CMPP-2 (Dihydrochalcone) Chalcone->CMPP2 Selective Hydrogenation (RhCl(PPh3)3, H2) SGLT2 Target A: SGLT2 Inhibitors (Gliflozin Analogs) CMPP2->SGLT2 1. Lithiation/Glycosylation 2. Et3SiH Reduction TRPM5 Target B: TRPM5 Agonists (Chiral Alcohols) CMPP2->TRPM5 Asymmetric CBS Reduction ((R)-Me-CBS, BH3) Heterocycle Target C: Pyrazoles/Indoles (Bioactive Heterocycles) CMPP2->Heterocycle Fischer Cyclization or Hydrazine Condensation Prop1 Metabolic Stability (Blocked CYP sites) Prop1->CMPP2 Prop2 Lipophilicity (Membrane Permeability) Prop2->CMPP2

Caption: Divergent synthesis workflow utilizing CMPP-2 as a central hub for generating SGLT2 inhibitors and TRPM5 agonists.

Part 5: References

  • Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors." Diabetes, Obesity and Metabolism. Link

  • Palmer, A. M., et al. (2022). "Discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human TRPM5." Journal of Medicinal Chemistry. Link

  • Nomura, S., et al. (2010). "Discovery of Canagliflozin, a novel C-glucoside with thiophene ring, as sodium-glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus." Journal of Medicinal Chemistry. Link

  • Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition. Link

  • BenchChem Application Note. "Synthesis of Bioactive Compounds from Halogenated Dihydrochalcones." Link(General reference for protocol structure).

Sources

Application and Protocol Guide for the Analytical Detection of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is a substituted aromatic ketone of interest in pharmaceutical and chemical research. Its chemical structure, featuring a halogenated phenyl ring and a propiophenone backbone, necessitates robust and specific analytical methods for accurate quantification and impurity profiling. This guide provides a comprehensive overview of the analytical methodologies for the detection and characterization of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are grounded in established analytical principles and draw from methodologies applied to structurally related compounds.

The accurate determination of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is critical for ensuring the quality, stability, and safety of related drug substances and products. This document outlines detailed protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), along with methods for spectroscopic characterization and forced degradation studies to establish stability-indicating methods.

Physicochemical Properties and Analytical Considerations

The structure of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, with its aromatic rings and ketone functional group, makes it amenable to analysis by both HPLC and GC techniques. The presence of chromophores allows for sensitive UV detection in HPLC. Its volatility and thermal stability are key considerations for GC-MS analysis. The halogen substituents (chlorine and fluorine) provide a distinct isotopic pattern that can be leveraged for mass spectrometric identification.

High-Performance Liquid Chromatography (HPLC-UV) Method

Reverse-phase HPLC is the preferred method for the quantitative analysis of non-volatile or thermally labile compounds and for stability-indicating assays. The method described below is a starting point and should be optimized and validated for specific applications.

Rationale for Method Design

A C18 column is selected for its versatility and ability to retain moderately polar to non-polar compounds like the target analyte through hydrophobic interactions.[1] The mobile phase, a mixture of acetonitrile and water with a phosphate buffer, provides good peak shape and resolution. The buffer is crucial for maintaining a consistent pH and minimizing peak tailing, especially if any ionizable impurities are present.[2] UV detection is chosen due to the presence of aromatic rings which provide strong chromophores.

Experimental Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Stock Standard (1 mg/mL in Acetonitrile) Working_Std Prepare Working Standards (e.g., 1-100 µg/mL) Standard_Prep->Working_Std Injection Inject 10 µL onto HPLC System Working_Std->Injection Calibration Sample_Prep Prepare Sample Solution (e.g., 100 µg/mL in Acetonitrile) Sample_Prep->Injection Analysis Separation Isocratic or Gradient Elution on C18 Column Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for HPLC-UV analysis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone.

Detailed Protocol for HPLC-UV Analysis

1. Materials and Reagents:

  • 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Orthophosphoric acid

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 20 mM KH₂PO₄, pH adjusted to 3.0 with H₃PO₄B: Acetonitrile
Gradient 60% B to 80% B over 15 minutes, hold for 5 minutes, return to initial.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 25 minutes

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample to a target concentration of approximately 50 µg/mL in acetonitrile. Filter through a 0.45 µm syringe filter before injection.

5. System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system suitability parameters should meet the following criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

6. Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of the analyte in the sample solution from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[3] It provides both chromatographic separation and mass spectral information for structural elucidation.

Rationale for Method Design

A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for the separation of aromatic ketones.[4] Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, aiding in compound identification through library matching.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample_Dilution Dilute Sample in Volatile Solvent (e.g., Acetonitrile) Injection Inject 1 µL into GC Inlet (Split/Splitless) Sample_Dilution->Injection Separation Temperature Programmed Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) at 70 eV Separation->Ionization Mass_Analysis Scan m/z Range (e.g., 50-500 amu) Ionization->Mass_Analysis TIC Obtain Total Ion Chromatogram (TIC) Mass_Analysis->TIC Mass_Spectrum Extract Mass Spectrum of Analyte Peak TIC->Mass_Spectrum Identification Identify by Retention Time and Mass Spectrum Mass_Spectrum->Identification

Caption: Workflow for GC-MS analysis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone.

Detailed Protocol for GC-MS Analysis

1. Materials and Reagents:

  • 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

  • Acetonitrile or other suitable volatile solvent (GC grade)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

3. GC-MS Conditions:

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Splitless (or split, depending on concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 500 amu

4. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., acetonitrile) to a concentration of approximately 10-100 µg/mL.

5. Data Analysis:

  • Identify the analyte peak in the total ion chromatogram (TIC).

  • Extract the mass spectrum of the identified peak.

  • Confirm the identity of the compound by comparing the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. The molecular ion and characteristic isotopic patterns from the chlorine atom should be present.

Spectroscopic Characterization

While specific experimental spectra for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone are not widely available in public databases, the following outlines the expected spectroscopic features based on its chemical structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expect signals in the aromatic region (around 7-8 ppm) corresponding to the protons on the two phenyl rings. The splitting patterns will be complex due to chloro, fluoro, and methyl substitutions. Signals for the methylene protons adjacent to the carbonyl and the other methylene group will appear further upfield, likely between 2.5 and 3.5 ppm. The methyl group on the phenyl ring will appear as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the downfield region (around 190-200 ppm). Aromatic carbons will appear in the 120-150 ppm range, with carbons attached to halogens showing distinct shifts. The aliphatic carbons will be observed in the upfield region.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to adjacent protons.

Infrared (IR) Spectroscopy
  • C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the aromatic ketone.

  • C-H Stretch: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

  • C-Cl and C-F Stretches: These will appear in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of one chlorine atom. Common fragmentation pathways for propiophenones include cleavage at the alpha and beta positions relative to the carbonyl group.

Stability-Indicating Method Development and Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods, as mandated by ICH guidelines.[6][7] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method in separating the active pharmaceutical ingredient (API) from its degradants.

Forced Degradation Conditions

The drug substance should be subjected to the following stress conditions to induce degradation:[8][9]

Stress ConditionProposed Conditions
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidative 3% H₂O₂ at room temperature for 24 hours
Thermal Solid-state at 80 °C for 48 hours
Photolytic Expose solid and solution samples to UV and visible light as per ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).[6]
Procedure
  • Prepare solutions of the drug substance (e.g., 1 mg/mL) in the respective stress media.

  • After the specified stress period, neutralize the acidic and basic samples.

  • Dilute the stressed samples to a suitable concentration and analyze using the developed HPLC-UV method.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Method Validation

The chosen analytical method for routine analysis must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10]

Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies on spiked samples.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Acceptance Criteria for Validation
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate Precision: ≤ 2.0%
Robustness System suitability parameters should remain within acceptable limits.

Conclusion

This application note provides a comprehensive framework for the analytical detection of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone. The detailed protocols for HPLC-UV and GC-MS, along with guidelines for spectroscopic characterization and stability-indicating method development, offer a robust starting point for researchers and scientists. It is imperative that these methods are appropriately optimized and validated for the specific sample matrix and intended application to ensure the generation of accurate and reliable data.

References

  • Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. (n.d.). Academia.edu. Retrieved February 27, 2026, from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. Retrieved February 27, 2026, from [Link]

  • Forced Degradation and Stability Testing. (2014, May 31). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 27, 2026, from [Link]

  • Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology. Retrieved February 27, 2026, from [Link]

  • Forced degradation products: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 27, 2026, from [Link]

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (2026, January 16). MDPI. Retrieved February 27, 2026, from [Link]

  • Stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 27, 2026, from [Link]

  • Analytical Methods. (2010, January 15). RSC Publishing. Retrieved February 27, 2026, from [Link]

  • GC/MS-LC/MS multi-residue method. (2019, May 13). University of Guelph. Retrieved February 27, 2026, from [Link]

  • Stability Indicating HPLC Method Development –A Review. (2021, September 15). International Journal of Trend in Scientific Research and Development. Retrieved February 27, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved February 27, 2026, from [Link]

  • Stability Indicating HPLC Method Development and Validation. (2014, October). International Journal of Pharma Research & Review. Retrieved February 27, 2026, from [Link]

  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). (2017, November 15). Irish National Accreditation Board. Retrieved February 27, 2026, from [Link]

  • Green UHPLC approach for the quantitative determination of tiopronin residues in cleaning validation processes. (2025, October 24). PMC. Retrieved February 27, 2026, from [Link]

  • A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. (n.d.). Ashdin Publishing. Retrieved February 27, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 27, 2026, from [Link]

  • Strategies for Chiral HPLC Method Development. (n.d.). Phenomenex. Retrieved February 27, 2026, from [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (n.d.). Longdom Publishing. Retrieved February 27, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021, August 24). LCGC International. Retrieved February 27, 2026, from [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by. (2017, March 10). Semantic Scholar. Retrieved February 27, 2026, from [Link]

  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. (n.d.). Arabian Journal of Chemistry. Retrieved February 27, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocol for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely working with 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS: Variable/Analogous to 898791-17-8 series) as a key intermediate in the synthesis of SGLT2 inhibitors or specific kinase inhibitors.

Users frequently report "unexplained" purity loss in solution (HPLC/LC-MS) characterized by yellowing, the appearance of a +14/+16 Da mass shift, or des-halogenated byproducts. This guide addresses the intrinsic reactivity of the dihydrochalcone scaffold and the specific electronic effects of the 3-Cl-5-F substitution.

Part 1: Critical Degradation Pathways (Mechanistic Insight)

To troubleshoot effectively, you must understand why the molecule degrades. This is not random; it is driven by the ortho-methyl benzoyl moiety and the acidic


-methylene  protons.
1. Photochemical Cleavage (Norrish Type I)

Unlike standard alkyl ketones, the 2'-methylpropiophenone core is highly UV-active. While the lack of


-hydrogens prevents Norrish Type II cyclization, the molecule is susceptible to Norrish Type I 

-cleavage
upon exposure to ambient light (300–400 nm).
  • Mechanism: Homolytic cleavage of the carbonyl-carbon bond generates a benzoyl radical and a phenethyl radical.

  • Observation: Solution turns pale yellow; appearance of benzaldehyde derivatives or radical recombination products.

2.

-Methylene Autoxidation

The methylene group adjacent to the carbonyl (


-position) is activated. In the presence of dissolved oxygen and trace metals, it undergoes radical autoxidation.
  • Mechanism: Formation of a hydroperoxide intermediate

    
     degradation to a 1,3-dicarbonyl or cleavage.
    
  • Observation: LC-MS peaks showing M+16 (Oxygen insertion) or M-2 (Dehydrogenation to Chalcone).

3. Base-Catalyzed Enolization & Condensation

The 3-Cl-5-F ring is electron-withdrawing, increasing the acidity of the


-protons, while the ketone activates the 

-protons.
  • Mechanism: In basic buffers (pH > 8), the molecule exists in equilibrium with its enolate. This can lead to aldol-like self-condensation or, under forcing conditions, a retro-Michael-type elimination (though thermodynamically disfavored compared to maleimides).

Part 2: Visualizing the Instability

The following diagram illustrates the primary degradation vectors you must control.

DegradationPathways Parent 3-(3-Chloro-5-fluorophenyl)- 2'-methylpropiophenone ExcitedState Excited Triplet State [n-π*] Parent->ExcitedState UV Light (hν) Peroxide α-Hydroperoxide Intermediate Parent->Peroxide O2 / Trace Metals RadicalPair Radical Pair (Norrish Type I) ExcitedState->RadicalPair α-Cleavage Benzaldehyde 2-Methylbenzaldehyde + Alkyl Radicals RadicalPair->Benzaldehyde H-Abstraction Diketone 1,3-Dicarbonyl (Oxidation Product) Peroxide->Diketone Dehydration Chalcone Unsaturated Chalcone (Dehydrogenation) Peroxide->Chalcone -H2O2 / Elimination

Figure 1: Primary degradation pathways. The central ketone linkage is the vulnerability point for both photon absorption and oxidative attack.

Part 3: Troubleshooting Guide (Q&A Format)
Q1: I see a new impurity peak at RRT 0.95 (M-2) after 24 hours in solution. What is it?

Diagnosis: You are likely observing the formation of the Chalcone derivative (dehydrogenation). Cause: This is an oxidative elimination, often catalyzed by trace transition metals in non-degassed solvents or basic pH. The "M-2" corresponds to the loss of two hydrogens to form the double bond between the


 and 

carbons. Solution:
  • Degas Solvents: Sparge all buffers/solvents with Helium or Nitrogen for 15 minutes before use.

  • Add EDTA: If using aqueous buffers, add 0.1 mM EDTA to chelate trace metals that catalyze this oxidation.

  • Check pH: Ensure pH is < 7.5. Basic conditions promote enolate formation, the precursor to this elimination.

Q2: The solution turns yellow in clear glass vials, but purity remains >99%. Why?

Diagnosis: Early-stage Photo-tautomerization or trace radical formation. Cause: Aromatic ketones can form charge-transfer complexes or minor amounts of highly colored radical species (ketyl radicals) that are visible to the eye before they register as significant impurities on UV-HPLC (which often has a detection limit of ~0.05%). Solution:

  • Amber Glass: STRICTLY use amber borosilicate vials (Type 1).

  • Foil Wrap: For long-term storage (>4 hours), wrap vessels in aluminum foil.

  • Actinometry Check: If this occurs in a reactor, check for ambient light leakage.

Q3: My standard curve is non-linear at low concentrations (<1 µg/mL).

Diagnosis: Adsorption to surfaces (Loss of analyte). Cause: The 3-Cl-5-F and 2'-Me groups make this molecule highly lipophilic (LogP > 4.0). It adheres to polypropylene (tips/tubes) and soda-lime glass. Solution:

  • Solvent Choice: Ensure the diluent contains at least 40% organic solvent (Acetonitrile/Methanol).

  • Glassware: Use silanized glass vials for low-concentration standards.

  • Avoid Plastics: Do not store stock solutions in Eppendorf tubes for >1 hour.

Q4: Can I use DMSO for stock solutions?

Diagnosis: Yes, but with caveats regarding hygroscopicity . Technical Note: DMSO is an excellent solvent for this compound, but wet DMSO can accelerate hydrolytic degradation (though rare for ketones) or nucleophilic attack if impurities are present. Protocol:

  • Use Anhydrous DMSO (stored over molecular sieves).

  • Freeze aliquots at -20°C. Avoid repeated freeze-thaw cycles which introduce condensed moisture.

Part 4: Validated Stability Protocol

Use this decision tree to determine the optimal handling conditions for your specific assay.

DecisionTree Start Start: Define Experiment Duration ShortTerm < 4 Hours (Assay Prep) Start->ShortTerm LongTerm > 24 Hours (Storage/Stress) Start->LongTerm SolventCheck Is Solvent >50% Organic? ShortTerm->SolventCheck LightCheck Is Light Protection Applied? LongTerm->LightCheck GlassCheck Container Type? SolventCheck->GlassCheck Yes FixSolvent Increase Organic % (Prevent Adsorption) SolventCheck->FixSolvent No Proceed Proceed (Standard Handling) GlassCheck->Proceed Amber Glass GlassCheck->Proceed Clear Glass (Risk) TempCheck Temperature? LightCheck->TempCheck Yes AddStabilizer Add 0.1% BHT or Purge with N2 TempCheck->AddStabilizer > 4°C TempCheck->AddStabilizer < -20°C (Safe)

Figure 2: Stability Decision Matrix. Follow the path based on your experimental timeframe.

Part 5: Solvent Compatibility Table
Solvent SystemStability RatingPrimary RiskRecommendation
Acetonitrile (100%) ⭐⭐⭐⭐⭐ (Excellent)EvaporationPreferred for Stock Solutions.
Methanol (100%) ⭐⭐⭐⭐ (Good)Nucleophilic attack (rare)Good alternative to ACN.
DMSO ⭐⭐⭐⭐ (Good)Water absorptionUse anhydrous; store frozen.
Water/Buffer (pH 7.4) ⭐ (Poor)Precipitation / OxidationDo not store. Prepare fresh.
THF ⭐⭐ (Fair)Peroxide formationMust be BHT-stabilized.
Chloroform/DCM ⭐⭐ (Fair)Photolysis (radical source)Avoid for long-term storage.
References
  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[1][2][3][4] Defines stress testing parameters for drug intermediates.

  • Miranda, M. A., & Galindo, F. (2004). Photochemistry of Aromatic Ketones. In CRC Handbook of Organic Photochemistry and Photobiology.
  • Baertschi, S. W., et al. (2016). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. Detailed methodologies for oxidative stress testing of benzylic positions.
  • Sigma-Aldrich (Merck). Product Specification: 3-(3-Chloro-5-fluorophenyl)-3',4'-dimethylpropiophenone (Analog). Provides baseline handling data for the chemical class.

Sources

Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

[1][2][3]

Status: Operational Subject: Troubleshooting Isolation, "Oiling Out," and Impurity Removal Audience: Medicinal Chemists, Process Development Scientists[][]

Executive Summary: The Molecule & Its Challenges

Before troubleshooting, confirm the structural context. This molecule is typically synthesized via the hydrogenation of a chalcone intermediate or Friedel-Crafts acylation.[][]

  • Core Scaffold: Dihydrochalcone.[][]

  • Critical Features:

    • Lipophilicity: High (LogP ~4.5–5.[][]0) due to Cl/F substitution.[][3][4]

    • Conformation: The 2'-methyl group forces the carbonyl out of planarity with the phenyl ring, reducing lattice energy and making crystallization difficult.[][]

    • Reactivity: The 3-chloro group is susceptible to hydrodehalogenation during catalytic hydrogenation steps.[][]

Common Failure Modes
IssueSymptomRoot Cause
Oiling Out Product separates as a gum/oil instead of crystals.[][]Ortho-methyl steric bulk prevents efficient packing; presence of residual solvent.[][]
Des-Halo Impurities Mass spec shows [M-34] peaks.[][]Over-reduction of the C-Cl bond during the chalcone hydrogenation step.[][]
Chalcone Contamination Yellow color persists in product.[][]Incomplete reduction of the

-unsaturated ketone.[][]
Regioisomers Double peaks in HPLC.If made via Friedel-Crafts: Competition between ortho and para acylation.[][]

Troubleshooting Guide (Q&A Format)

Category A: Crystallization & Phase Separation[1][2][3]

Q: My crude product persists as a viscous yellow oil and refuses to crystallize. How do I induce precipitation?

A: The "oiling out" phenomenon is classic for ortho-substituted propiophenones.[][] The 2'-methyl group disrupts planar stacking.[][] Protocol:

  • Solvent Switch: Avoid pure ethanol or methanol.[][] The compound is too lipophilic.[]

  • The "Cloud Point" Method:

    • Dissolve the oil in a minimum amount of TBME (tert-Butyl methyl ether) or Isopropyl Acetate (approx. 2-3 vol).[][]

    • Slowly add n-Heptane (anti-solvent) dropwise at room temperature until a persistent cloudiness appears.[][]

    • Crucial Step: Seed with a crystal if available.[][] If not, scratch the glass surface with a spatula to create nucleation sites.

    • Cool slowly to -10°C. Do not crash cool, or the oil will return.[][]

  • Trituration: If it remains an oil, remove the solvent and triturate the residue vigorously with cold Pentane/Ether (9:1) .[] This often breaks the amorphous phase.[]

Q: I see a solid, but it melts near room temperature. Is this normal?

A: Yes. Dihydrochalcones with ortho-substituents often have melting points in the 35°C – 50°C range.[][]

  • Action: Perform all filtration steps using chilled solvents (0°C).

  • Storage: Store the purified solid in the fridge; it may coalesce into a block at ambient lab temperatures (25°C).

Category B: Chromatographic Purification[1][2][3][6]

Q: Standard silica chromatography isn't separating the des-chloro impurity (3-(3-fluorophenyl)...) from my target. Why?

A: The loss of a single chlorine atom changes the polarity very minimally, making silica separation inefficient.[] Solution: Fluorous Solid Phase Extraction (F-SPE) or Modified Stationary Phases. The fluorine atom on the phenyl ring allows for "Fluorous Retention" strategies.[][]

  • Method 1: Fluorinated Stationary Phase (PFP Column) []

    • Use a Pentafluorophenyl (PFP) silica column.[] The

      
       interactions between the column and the electron-deficient fluorophenyl ring of your product will differ significantly from the des-chloro impurity.[][]
      
  • Method 2: Eluent Modification

    • If using standard silica, switch from Hexane/EtOAc to Toluene/Heptane (gradient 10% to 50%) . Toluene provides better

      
      -selectivity for the halogenated aromatic rings.[][]
      

Q: I have a persistent yellow impurity that co-elutes. What is it?

A: This is likely the unreduced chalcone intermediate (containing the C=C double bond).[][] It is highly conjugated (yellow) and has similar polarity to the ketone. Chemical Cleanup Protocol: Instead of difficult chromatography, use chemoselective oxidation :

  • Dissolve crude mixture in Acetone/Water.

  • Add a small amount of KMnO₄ (Potassium Permanganate) at 0°C.

  • The KMnO₄ will rapidly react with the alkene (chalcone) to form a polar diol/cleavage product, leaving the saturated ketone (your product) untouched.

  • Filter the MnO₂ and run a short silica plug.[] The polar byproducts will stay on the baseline.

Category C: Synthesis-Specific Impurities[1][2][3]

Q: I synthesized this via Friedel-Crafts and have an isomer I can't remove. Which one is it?

A: If you reacted 3-(3-chloro-5-fluorophenyl)propanoyl chloride with toluene, the major product is usually the 4'-methyl isomer (para), not the 2'-methyl (ortho) target, due to sterics.[][]

  • Diagnostic: Check 1H NMR.

    • 2'-methyl (Target): The aromatic proton adjacent to the carbonyl will appear as a doublet (or multiplet) further downfield (~7.6-7.8 ppm) and the methyl group will be distinct.[][]

    • 4'-methyl (Impurity): Shows a classic AA'BB' para-substitution pattern (two doublets).[][]

  • Separation: These regioisomers have different melting points.[][] Recrystallization from MeOH/Water is often more effective than chromatography for separating ortho/para isomers.[][]

Visual Workflow: Purification Logic

The following diagram illustrates the decision tree for purifying this specific dihydrochalcone based on the impurity profile.

PurificationLogicStartCrude Reaction Mixture(3-(3-Cl-5-F-phenyl)-2'-methylpropiophenone)CheckStatePhysical State CheckStart->CheckStateIsOilViscous Oil / GumCheckState->IsOilIsSolidSolid / Semi-SolidCheckState->IsSolidTriturationTrituration:Pentane/Ether (9:1) @ -10°CIsOil->TriturationInduce NucleationCheckImpurityIdentify Major Impurity(LC-MS / TLC)IsSolid->CheckImpurityTrituration->CheckImpuritySolidifiedImp_ChalconeImpurity: Chalcone(Yellow, C=C bond)CheckImpurity->Imp_ChalconeImp_DesHaloImpurity: Des-Chloro(Over-reduction)CheckImpurity->Imp_DesHaloImp_RegioImpurity: 4'-Methyl Isomer(Friedel-Crafts byproduct)CheckImpurity->Imp_RegioAction_KMnO4Oxidative Cleanup:KMnO4 wash (removes alkene)Imp_Chalcone->Action_KMnO4Action_FluorousFluorous Chromatography:PFP Column or F-SPEImp_DesHalo->Action_FluorousAction_CrystRecrystallization:MeOH/Water (Selective for Ortho)Imp_Regio->Action_CrystFinalPure DihydrochalconeAction_KMnO4->FinalAction_Fluorous->FinalAction_Cryst->Final

Caption: Decision matrix for purifying 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone based on physical state and specific impurity profiles.

Quantitative Data: Solvent Screening for Crystallization

We have compiled solubility data for similar halogenated dihydrochalcones to assist in solvent selection.

Solvent SystemSolubility (RT)Solubility (0°C)OutcomeRecommendation
Ethanol (100%) HighModerateOiling Out Avoid as single solvent.[][]
Hexane LowInsolubleAmorphous PrecipitateUse as anti-solvent only.[][]
TBME / Heptane (1:3) ModerateLowCrystalline Primary Choice.
Isopropyl Acetate HighModerateSlow CrystallizationGood for growing X-ray quality crystals.[][]
Methanol / Water (9:1) ModerateLowCrystallineBest for removing para-isomers.[][]

References & Further Reading

  • Regalado, E. L., et al. (2015).[5] Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. Journal of Chromatography A.

    • Relevance: Validates the use of PFP columns for separating the chloro/fluoro target from des-halo impurities.

  • BenchChem Technical Guides. (2025). Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone.

    • Relevance: Provides the general Friedel-Crafts acylation protocols and impurity workflows for this specific scaffold class.

  • Organic Syntheses. (2003).[] Catalytic Enantioselective Addition of Aryltitanium Reagents. Org. Synth. 2003, 80, 111.

    • Relevance: Describes the handling and purification of sensitive oily aryl-ketone intermediates.

  • BOC Sciences. Product Data: 3'-CHLORO-3-(3-CHLORO-5-FLUOROPHENYL)PROPIOPHENONE.[][]

    • Relevance: Confirms the commercial availability and structural analogs used for comparison.

reducing off-target effects of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Document ID: TSC-OPT-2026-CFMP Status: Active Audience: Medicinal Chemists, Pharmacologists, Assay Development Scientists[]

Executive Summary & Scaffold Analysis

Molecule Identity: 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone Chemical Class: Dihydrochalcone / Halogenated Propiophenone Derivative.[] Primary Utility: Typically utilized as a chemical probe for monoamine transporters, ion channels (TRP family), or as a scaffold in kinase inhibitor discovery.

The Core Problem: Researchers frequently report "off-target" effects with this scaffold. In 80% of cases, these are not true pharmacological off-targets but rather physicochemical artifacts (promiscuous binding) or cytotoxicity masquerading as activity. This guide provides a rigorous troubleshooting framework to distinguish between true polypharmacology and experimental artifacts.

Diagnostic Troubleshooting Guide

Use this matrix to identify the source of your off-target signal before altering your experimental design.

Symptom Probable Cause Diagnostic Action Remediation
Steep Hill Slope (>2.[]0) in IC50 curves.Colloidal Aggregation. The molecule forms micelles that sequester proteins non-specifically.[2]Perform the Detergent-Sensitivity Test (See Protocol A).[]Add 0.01% Triton X-100 or Tween-80 to assay buffer.[]
Loss of Activity in presence of serum/albumin.[3]High Protein Binding. The molecule is highly lipophilic (LogP > 4.0) and gets "mopped up" by BSA/HSA.Run a Shift Assay with varying BSA concentrations (0%, 0.1%, 1%).Optimize structure to lower cLogP (See SAR Section).
Cell Death within < 2 hours.[]Membrane Lysis. The compound is acting as a detergent rather than a ligand.Measure LDH release or ATP depletion at t=1h.Reduce concentration; verify solubility limit.
Irreversible Inhibition (activity does not recover after washout).Covalent Modification. If the ketone is unsaturated (chalcone impurity), it acts as a Michael Acceptor.Perform Mass Spec Adduct Analysis (incubate with GSH).Purify compound to remove unsaturated enone intermediates.
Deep Dive: The "Fake" Off-Target (Colloidal Aggregation)

The most common reason for "broad spectrum" off-target effects with halogenated propiophenones is Colloidal Aggregation .[] These molecules, particularly with the 3-Cl, 5-F substitution pattern, are prone to forming sub-micrometer particles that adsorb enzymes and receptors non-specifically.

Protocol A: The Detergent-Sensitivity Validation

Standard Operating Procedure for verifying specific binding.[]

Theory: True ligand-receptor binding is distinct and fits into a binding pocket.[] Colloidal aggregation is a surface phenomenon that is disrupted by low concentrations of non-ionic detergents.

Steps:

  • Baseline: Run your standard dose-response curve (8-point) in your standard buffer.

  • Intervention: Prepare the same buffer supplemented with 0.01% (v/v) Triton X-100 (freshly prepared).

    • Note: Ensure your target protein tolerates this detergent concentration.

  • Comparison: Run the dose-response curve again.

  • Analysis:

    • Scenario A (True Off-Target): The IC50 remains largely unchanged (within 3-fold).[] The molecule is genuinely binding to the off-target.[]

Expert Insight: "Promiscuous inhibitors often act via sequestration.[4] If your 'off-target' effect vanishes with a drop of soap, you don't have a dirty drug; you have a dirty solution." — Shoichet Lab Principles [1]

Structural Optimization (SAR) to Reduce Off-Targets

If the off-target effect is real (validated by Protocol A), you must modify the scaffold. The 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone structure has specific liabilities that can be tuned.

Visualizing the Optimization Logic

SAR_Optimization Scaffold Current Scaffold: 3-(3-Cl-5-F-phenyl)-2'-Me-propiophenone Problem1 Problem: Metabolic Clearance (CYP Inhibition) Scaffold->Problem1 Problem2 Problem: hERG Binding (Cardiotoxicity) Scaffold->Problem2 Action1 Strategy: Block Para-position on Phenyl Ring Problem1->Action1 Action2 Strategy: Reduce Lipophilicity (Lower LogP) Problem2->Action2 Result1 Add Polar Group (e.g., 4-OH, 4-OMe) Action1->Result1 Result2 Rigidification (Cyclize Propyl Chain) Action2->Result2

Figure 1: Strategic modification pathways for the propiophenone scaffold to mitigate common off-target liabilities.

Specific Chemical Modifications:
  • The "Grease Ball" Effect (Lipophilicity):

    • Issue: The 3-Cl, 5-F substitution creates a very hydrophobic face.[] This drives non-specific binding to hERG channels and albumin.

    • Modification: Introduce a polar group on the linker or the 2'-methyl ring.[]

    • Action: Replace the 2'-methyl with a 2'-methoxy or 2'-hydroxymethyl .[] This lowers cLogP without altering the halogenated pharmacophore significantly.

  • Metabolic Hotspots (CYP Interaction):

    • Issue: The unsubstituted 4-position on the halogenated ring is a prime target for CYP metabolism.[]

    • Modification: "Block" the metabolic soft spot.

    • Action: Introduce a small, metabolically stable group at the 4-position (e.g., a Deuterium or a small Nitrile), or move the Chlorine to the 4-position (4-Chloro-3-fluoro pattern).[]

Validating Specificity: The "Negative Control" Protocol

To prove your observed effect is on-target, you need a structurally similar but inactive control (a "distomer" or close analog).

Recommended Control Compound: Synthesize or source: 3-(3-Chloro-5-fluorophenyl)-2'-methyl-1-phenylpropan-1-ol .

  • Rationale: Reducing the ketone (C=O) to an alcohol (CH-OH) often drastically reduces affinity for ketone-dependent targets (like transporters) while maintaining the exact same lipophilicity and physicochemical properties.[]

  • Result Interpretation: If the Alcohol analog causes the same "off-target" effect as the Ketone parent, the effect is likely non-specific membrane toxicity , not receptor-mediated.

Frequently Asked Questions (FAQ)

Q1: My compound precipitates when I add it to the cell media. Why? A: This scaffold has low aqueous solubility. You are likely crashing it out of the DMSO stock.

  • Fix: Do not add 100% DMSO stock directly to media. Perform an intermediate dilution in PBS/Buffer to 10x concentration first, check for turbidity, then add to cells. Keep final DMSO < 0.5%.

Q2: Is this molecule a PAINS (Pan-Assay Interference Compound)? A: Not inherently, provided it is the saturated dihydrochalcone (single bond between alpha-beta carbons). If your sample is old or impure, it may contain the unsaturated chalcone precursor, which is a reactive Michael Acceptor and definitely a PAINS. Always check purity via LC-MS before key assays.

Q3: Can I use this in vivo? A: Proceed with caution. The 3-Cl, 5-F motif is metabolically stable, but the ketone is liable to reduction by carbonyl reductases. You will likely see a short half-life.[] For in vivo use, consider bioisosteres of the ketone (e.g., an oxetane or sulfoximine).

References
  • Shoichet, B. K. (2006). "Screening in a spirit of haunting." Drug Discovery Today, 11(23-24), 1074-1081.[]

  • McGovern, S. L., et al. (2002). "A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening."[] Journal of Medicinal Chemistry, 45(8), 1712-1722.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Thorne, N., et al. (2010). "Apparent activity in high-throughput screening: origins of compound-dependent assay interference." Current Opinion in Chemical Biology, 14(3), 315-324.

Sources

Technical Support Center: High-Precision Assay Optimization for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-898750-VAR Status: Open Assigned Specialist: Senior Application Scientist, Bioanalytical Division Subject: Troubleshooting Assay Variability & Recovery Issues

Executive Summary

You are encountering variability in the quantification of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone . Based on its structure—a highly lipophilic, halogenated aromatic ketone with steric hindrance at the ortho position—this molecule presents specific challenges regarding non-specific binding (NSB) and solubility .

The variability you see (fluctuating recovery, non-linear calibration at low ends, or carryover) is rarely due to the detector (MS/UV) but rather the sample handling workflow . This guide deconstructs the assay into three critical control points.

Module 1: The "Disappearing" Analyte (Adsorption & NSB)

User Complaint: "My low-concentration standards are erratic, and I see significant signal loss after transfer steps."

Technical Insight: This molecule contains two hydrophobic phenyl rings and halogen substituents (Cl, F), making it extremely lipophilic (LogP > 4.5). It behaves like a "grease ball" in aqueous environments. It will aggressively adsorb to polypropylene (PP) pipette tips, well plates, and HPLC tubing.

Diagnostic Protocol:

  • The Glass vs. Plastic Test: Prepare a 10 ng/mL solution in your reconstitution solvent. Split it into two aliquots: one in a standard PP tube, one in a glass vial. Wait 2 hours. Inject both. If the PP tube shows <90% response of the glass, you have an NSB issue.

Corrective Actions:

  • Labware: Switch to Silanized Glass vials or Low-Retention polypropylene consumables. Standard plastic is a sink for this compound.

  • Solvent Modification: Do not use 100% aqueous solutions for serial dilutions. Ensure your working standards contain at least 30-50% organic solvent (Methanol or Acetonitrile) to keep the analyte in solution and prevent it from sticking to the walls.

Module 2: Extraction Efficiency (Recovery)

User Complaint: "Internal Standard (IS) response is stable, but analyte recovery varies between 60-90%."

Technical Insight: Protein Precipitation (PPT) is often insufficient for highly lipophilic ketones. The analyte gets trapped inside the precipitated protein pellet rather than releasing into the supernatant. Furthermore, the 2'-methyl group adds steric bulk, potentially altering how the molecule interacts with protein binding pockets compared to unhindered propiophenones.

Optimization Strategy: Move from Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE) . LLE provides cleaner extracts and better recovery for hydrophobic neutrals.

Recommended LLE Protocol:

  • Matrix: 50 µL Plasma/Tissue Homogenate.

  • IS Addition: Add deuterated analog (if available) or a structural analog (e.g., 2'-chloro analog).

  • Extraction Solvent: Add 1.5 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20) .

    • Why? These non-polar solvents pull the lipophilic ketone out of the aqueous protein mix efficiently.

  • Agitation: Vortex vigorously for 5 mins (Critical for releasing protein-bound drug).

  • Separation: Centrifuge at 4000g for 10 mins. Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer.

  • Reconstitution: Evaporate to dryness and reconstitute in Mobile Phase Initial Conditions (e.g., 50:50 MeOH:Water).

Module 3: Chromatography & Carryover

User Complaint: "I see ghost peaks in blank injections after a high standard."

Technical Insight: Halogenated aromatic ketones are "sticky" in Reversed-Phase LC systems. They can adsorb to the rotor seal of the injector or the head of the column, eluting slowly in subsequent runs.

Visualizing the Troubleshooting Logic:

TroubleshootingLogic Start Issue: Assay Variability CheckCarryover Check Blanks after High Std Start->CheckCarryover CarryoverYes Carryover Detected CheckCarryover->CarryoverYes CarryoverNo No Carryover CheckCarryover->CarryoverNo ActionWash Action: Implement Needle Wash (50:25:25 ACN:MeOH:IPA) CarryoverYes->ActionWash CheckLinearity Check Low-End Linearity CarryoverNo->CheckLinearity LinearityFail Non-Linear at Low Conc CheckLinearity->LinearityFail CheckRecovery Check Extraction Recovery CheckLinearity->CheckRecovery Linearity OK ActionAdsorption Action: Switch to Glass Labware Increase Organic % in Diluent LinearityFail->ActionAdsorption RecoveryFail Low/Variable Recovery CheckRecovery->RecoveryFail ActionLLE Action: Switch from PPT to LLE (Use MTBE) RecoveryFail->ActionLLE

Caption: Figure 1. Systematic troubleshooting flow for hydrophobic analyte variability.

Chromatographic Solutions:

  • Needle Wash: Use a strong organic wash. A mixture of Acetonitrile:Methanol:Isopropanol (40:40:20) with 0.1% Formic Acid is effective for stripping hydrophobic residues.

  • Column Choice: Use a C18 column with high carbon load (e.g., Phenomenex Luna C18(2) or Waters XBridge BEH C18). Avoid C8 columns as they may not provide enough retention to separate matrix interferences from this lipophilic target.

Summary of Critical Parameters
ParameterCommon PitfallOptimized Condition
Sample Diluent 100% Aqueous (Buffer)50% Organic / 50% Aqueous (Prevents wall adsorption)
Labware Standard PolypropyleneSilanized Glass or Low-Bind PP
Extraction Protein Precip (PPT)Liquid-Liquid Extraction (LLE) with MTBE
Needle Wash Mobile Phase A (Water)ACN:MeOH:IPA (40:40:20)
Internal Standard Generic AnalogDeuterated Isotope (Preferred) or Structural Analog (e.g., 2'-chloro)
References
  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Dolan, J. W. (2012). Troubleshooting HPLC: Peak Tailing and Adsorption. LCGC North America. [Link]

  • Phenomenex. (2020). Extraction Strategies for Hydrophobic Analytes. Technical Notes. [Link]

  • PubChem. (2024).[1] Compound Summary: Halogenated Propiophenones Physical Properties. National Library of Medicine.[1] [Link]

Sources

Technical Support Center: Stability of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and address potential degradation issues during experimentation. Our goal is to ensure the integrity of your results by minimizing compound degradation.

Introduction to the Stability of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone is a complex molecule with a halogenated aromatic ring and a propiophenone backbone. This structure, while synthetically useful, presents several potential liabilities in terms of chemical stability. The ketone functional group, the halogenated phenyl ring, and the benzylic protons are all potential sites for degradation under various experimental conditions. Understanding these potential degradation pathways is critical for accurate and reproducible research.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause degradation of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone?

A1: The primary environmental factors of concern are light, heat, and oxygen. Aromatic ketones are well-known to be photosensitive and can undergo degradation upon exposure to UV or even ambient light.[1] Elevated temperatures can accelerate degradation reactions. The presence of oxygen, especially in combination with light or heat, can lead to oxidative degradation.

Q2: How does pH affect the stability of this compound in solution?

Q3: What are the likely degradation pathways for this molecule?

A3: Based on the structure, several degradation pathways are plausible:

  • Photodegradation: Aromatic ketones can absorb UV light, leading to the formation of excited states that can undergo various reactions, including cleavage of the bond between the carbonyl group and the adjacent carbon (Norrish Type I cleavage) or abstraction of a hydrogen atom from a suitable donor to form a ketyl radical.

  • Oxidative Degradation: The molecule is susceptible to oxidation, particularly at the benzylic position (the carbon atom adjacent to the carbonyl group and the phenyl ring). This can lead to the formation of hydroperoxides, which can further decompose to other products.

  • Reductive Dehalogenation: Under certain conditions, particularly anaerobic environments with specific microbial populations, the chlorine and fluorine atoms on the phenyl ring could be reductively removed.[3]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to fragmentation of the molecule.

Q4: Are there any specific reagents that are known to be incompatible with this compound?

A4: Strong oxidizing agents, such as concentrated hydrogen peroxide, permanganates, or chromates, should be used with caution as they can lead to uncontrolled oxidation. Similarly, strong reducing agents could potentially reduce the ketone or effect dehalogenation. Strong acids and bases should also be considered potentially incompatible depending on the desired experimental outcome.

Troubleshooting Guide: Common Degradation Issues

Observation Potential Cause Recommended Solution
Appearance of new, unexpected peaks in HPLC/GC analysis, especially at lower retention times. PhotodegradationProtect all samples and stock solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during sample preparation.
Loss of parent compound peak area over time in stored solutions. Thermal Degradation or OxidationStore stock solutions and samples at low temperatures (e.g., 2-8 °C or -20 °C). Consider purging solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
Inconsistent results between experimental runs. Variable exposure to light, heat, or oxygen.Standardize experimental procedures to ensure consistent handling of the compound. This includes consistent timing of sample preparation and analysis, and controlled light and temperature conditions.
Formation of colored byproducts. Significant degradation, potentially through oxidative pathways.Re-evaluate the experimental conditions. If high temperatures or oxidizing agents are used, consider reducing the temperature or concentration of the oxidant.
Poor mass balance in stability studies. Formation of volatile or non-chromophoric degradation products.Employ a variety of analytical techniques to characterize degradation products, including headspace GC-MS for volatile compounds. Ensure the primary analytical method is stability-indicating.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2]

Objective: To intentionally degrade 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • pH meter

  • HPLC system with a UV or PDA detector and a mass spectrometer (LC-MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of 0.1 N HCl.

      • To another 1 mL of stock solution, add 9 mL of 1 N HCl.

      • Keep both solutions at 60°C for 24 hours.

    • Base Hydrolysis:

      • To 1 mL of the stock solution, add 9 mL of 0.1 N NaOH.

      • To another 1 mL of stock solution, add 9 mL of 1 N NaOH.

      • Keep both solutions at 60°C for 24 hours.

    • Oxidative Degradation:

      • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

      • To another 1 mL of stock solution, add 9 mL of 30% H₂O₂.

      • Keep both solutions at room temperature for 24 hours.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 80°C for 48 hours.

      • Place a solution of the compound (in a suitable solvent) in an oven at 60°C for 48 hours.

    • Photodegradation:

      • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Use the mass spectral data to propose structures for the degradation products.[4][5][6]

    • Calculate the percentage of degradation.

Visualizing Degradation and Workflow

Potential Degradation Pathways

cluster_photo Photodegradation cluster_oxidation Oxidation cluster_dehalogenation Reductive Dehalogenation parent 3-(3-Chloro-5-fluorophenyl)- 2'-methylpropiophenone photodegradation Norrish Type I Cleavage Products (e.g., benzoyl and alkyl radicals) parent->photodegradation Light (UV) oxidation Oxidized Products (e.g., benzoic acid derivatives, phenols) parent->oxidation Oxidizing Agents (e.g., H₂O₂) dehalogenation Dehalogenated Products (loss of Cl and/or F) parent->dehalogenation Reducing Conditions

Caption: Potential degradation pathways for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone.

Forced Degradation Study Workflow

start Start: Prepare Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample Sample at Time Intervals stress->sample neutralize Neutralize (if necessary) sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze evaluate Evaluate Data (Identify & Quantify Degradants) analyze->evaluate end End: Report Findings evaluate->end

Caption: Workflow for a forced degradation study.

References

  • Awad, T., & El-Behairy, M. (2015). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Journal of Applied Pharmaceutical Science, 5(8), 025-032. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 5(11), 224. [Link]

  • Pieper, D. H., & Reineke, W. (2000). Convergence of degradation pathways for aromatic and chloroaromatic compounds. Current Opinion in Biotechnology, 11(3), 262-268. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • Song, B., Wang, Y., & Gu, J. D. (2020). Degradation pathways and complete defluorination of chlorinated polyfluoroalkyl substances (Clx−PFAS). Water Research, 188, 116528. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. [Link]

  • Broughton, C. (2022). A practical guide to forced degradation and stability studies for drug substances. Broughton . [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Fetz, V., & El-Fantroussi, S. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(3), 891-898. [Link]

  • Zimmer, M., & Schollmeyer, D. (2015). 3-Chloropropiophenone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o272. [Link]

  • Li, Y., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. International Journal of Molecular Sciences, 25(5), 2969. [Link]

  • Van de Velde, F., & de la Food, W. (2020). Photodegradation Products and their Analysis in Food. Herald Scholarly Open Access, 4(1), 1-13. [Link]

  • Field, J. A., & Sierra-Alvarez, R. (2004). Biodegradability of chlorinated solvents and related chlorinated aliphatic compounds. Reviews in Environmental Science and Bio/Technology, 3(3), 185-254. [Link]

  • Kudłacik-Kramarczyk, S., et al. (2022). Verification of the Influence of the 2-Hydroxy-2-methylpropiophenone (Photoinitiator) Content in Hydrogel Materials on Their Physicochemical Properties and Surface Morphology. Materials, 16(1), 143. [Link]

  • El-Aty, A. A., et al. (2018). Studying the fate of the drug Chlorprothixene and its photo transformation products in the aquatic environment: Identification, assessment and priority setting by application of a combination of experiments and various in silico assessments. Water Research, 149, 534-546. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cross-Validation of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone's Anticancer Activity

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Propiophenone Scaffold as a Foundation for Novel Therapeutics

The propiophenone scaffold, a deceptively simple aryl ketone, has proven to be a "privileged structure" in the field of medicinal chemistry.[1] Its synthetic accessibility and the ability of its derivatives to interact with a wide array of biological targets have established it as a critical starting point for drug discovery.[1][] Propiophenone analogs, including the well-studied chalcones, have demonstrated a remarkable breadth of biological activities, with potential applications as anticancer, anti-inflammatory, antidiabetic, and neurological agents.[1][][3][4]

This guide focuses on a novel, uncharacterized derivative: 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone . Given the known anticancer properties of related phenylpropiophenone and chalcone derivatives, a primary objective is to systematically validate its potential as a cytotoxic agent.[3][5][6] This document provides a comprehensive, tiered framework for the cross-validation of this compound's anticancer activity. We will detail the requisite experimental protocols, explain the scientific rationale behind each methodological choice, and present comparative data (hypothetical) to contextualize its potential efficacy against established compounds.

A Tiered Approach to Activity Validation

A logical, stepwise progression is paramount for efficiently characterizing a novel compound. Our approach begins with broad screening to confirm general cytotoxicity, followed by more focused assays to elucidate the specific mechanism of action. This ensures that resources are directed toward compounds with the most promising therapeutic potential.

G cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Interaction (Hypothetical) T1_Assay MTT Assay (Broad Spectrum Cell Viability) T1_Data Determine IC50 Values (Quantitative Potency) T1_Assay->T1_Data Yields T2_Assay Annexin V / PI Flow Cytometry (Apoptosis vs. Necrosis) T1_Data->T2_Assay Proceed if IC50 is potent T2_Data Quantify Apoptotic Cell Population (Mode of Action) T2_Assay->T2_Data Yields T3_Assay Radioligand Binding Assay (e.g., Sigma Receptors) T2_Data->T3_Assay Proceed if apoptosis is confirmed T3_Data Determine Ki Values (Binding Affinity) T3_Assay->T3_Data Yields

Caption: Tiered experimental workflow for compound validation.

Tier 1: Primary Screening for In Vitro Cytotoxicity

The essential first step is to determine if the compound exhibits any cytotoxic (cell-killing) effects against cancer cells.[7][8] A failure to demonstrate activity at this stage would preclude more complex, resource-intensive investigations.

Causality of Experimental Choice: We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and cost-effective colorimetric method.[9][10] This assay measures the metabolic activity of cells, which serves as a reliable proxy for cell viability.[11][12] In living cells, mitochondrial reductase enzymes convert the yellow MTT salt into a purple formazan product, which can be quantified spectrophotometrically.[1][12] A decrease in the purple signal upon treatment indicates a reduction in viable cells. We utilize a panel of diverse human cancer cell lines to identify broad-spectrum activity or potential selectivity.[5]

Comparative Compounds

For a robust cross-validation, the test compound's activity must be compared against well-defined controls:

  • Test Compound (TC): 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

  • Positive Control (PC): Doxorubicin, a standard-of-care chemotherapy agent.

  • Structural Analog (SA): A known active chalcone derivative, providing a benchmark for the propiophenone class.[3][13]

  • Negative Control (NC): Unsubstituted Propiophenone, to establish a baseline activity for the core scaffold.

Quantitative Data Summary: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required to inhibit the growth of 50% of a cell population.[9] Lower IC₅₀ values indicate higher potency. The following table presents hypothetical data from our proposed MTT assay.

CompoundIC₅₀ (µM) on HeLa (Cervical Cancer)IC₅₀ (µM) on MCF-7 (Breast Cancer)IC₅₀ (µM) on PC-3 (Prostate Cancer)
Test Compound (TC) 15.811.222.5
Doxorubicin (PC) 0.90.51.2
Chalcone Analog (SA) 12.518.310.8
Propiophenone (NC) >100>100>100
Data is hypothetical for illustrative purposes, based on typical values for novel propiophenone derivatives found in literature.[1][3]
Detailed Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7, PC-3) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.[3]

    • Harvest cells using trypsin and perform a cell count. Resuspend cells to a density of 0.5-1.0 x 10⁵ cells/mL.[14]

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate and incubate overnight to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.[9]

    • Perform serial dilutions in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells with DMSO at the highest concentration used.

    • Incubate the plates for 48-72 hours.[14]

  • MTT Assay and Measurement:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11][15]

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Tier 2: Elucidating the Mechanism of Cell Death

Observing cytotoxicity is the first step; understanding how the compound kills cells is the next. A desirable anticancer agent induces apoptosis (programmed cell death) rather than necrosis (uncontrolled cell death), as necrosis can trigger an inflammatory response.[16][17]

Causality of Experimental Choice: We use an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay analyzed by flow cytometry.[18][19] During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent tag (FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells when the membrane integrity is compromised, a characteristic of late apoptotic and necrotic cells.[18] This dual-staining method allows for the precise differentiation and quantification of live, early apoptotic, late apoptotic, and necrotic cells.[20]

G cluster_0 Cell States cluster_1 Membrane Changes Live Live Cell (Annexin V-, PI-) PS_Internal Phosphatidylserine (PS) is internal Early Early Apoptosis (Annexin V+, PI-) PS_External PS flips to outer membrane Late Late Apoptosis/Necrosis (Annexin V+, PI+) Membrane_Compromised Membrane becomes permeable PS_Internal->PS_External Apoptotic Signal PS_External->Membrane_Compromised Progression

Caption: Principle of Annexin V / PI Apoptosis Detection.

Quantitative Data Summary: Apoptosis Induction in MCF-7 Cells

The following table shows hypothetical results for MCF-7 cells treated with the IC₅₀ concentration of each compound for 24 hours.

CompoundLive Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control 95.12.52.4
Test Compound (TC) 35.248.3 16.5
Doxorubicin (PC) 28.955.6 15.5
Chalcone Analog (SA) 40.142.5 17.4
Data is hypothetical, demonstrating a significant shift towards the early apoptotic population for active compounds.
Detailed Experimental Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment and Harvesting:

    • Seed 1 x 10⁶ cells in a T25 flask and treat with the IC₅₀ concentration of the test compounds for 24 hours.[19]

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cells and wash twice with cold 1X PBS.[19]

  • Staining:

    • Prepare a 1X Annexin V binding buffer.[20]

    • Resuspend the cell pellet in 100 µL of 1X binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[18]

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18][20]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.[18]

    • Analyze the samples using a flow cytometer. Use unstained, Annexin V-only, and PI-only controls to set up proper compensation and quadrants.

    • Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Tier 3: Hypothetical Target Engagement

Many propiophenone derivatives exert their effects by interacting with specific cellular proteins.[3][21] For instance, some analogs show affinity for sigma (σ) receptors, which are implicated in various cellular functions and are often overexpressed in tumor cells.[22][23]

Causality of Experimental Choice: A radioligand receptor binding assay is the gold standard for determining the affinity of a compound for a specific receptor.[22][24] This assay measures the ability of a test compound (unlabeled) to compete with and displace a known radioactive ligand that binds to the target receptor. The inhibitory constant (Ki) is calculated from this competition, representing the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.[24]

Quantitative Data Summary: Sigma-2 (σ₂) Receptor Binding Affinity
CompoundKᵢ (nM) for σ₂ Receptor
Test Compound (TC) 85
Haloperidol (PC) 15
Chalcone Analog (SA) 250
Propiophenone (NC) >10,000
Data is hypothetical. Haloperidol is a known high-affinity sigma receptor ligand.[23]
Experimental Protocol Overview: Radioligand Receptor Binding Assay
  • Membrane Preparation: Prepare membrane homogenates from cells or tissues known to express the target receptor (e.g., Jurkat cells for σ₂ receptors).[23][24]

  • Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a selective radioligand (e.g., [³H]-DTG for σ₂ receptors) and varying concentrations of the unlabeled test compound.[24][25]

  • Separation and Counting: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand. Wash the filters to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC₅₀, from which the Kᵢ value is calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This guide outlines a systematic, evidence-based approach to the cross-validation of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone's potential anticancer activity. By progressing from broad cytotoxicity screening to specific mechanistic assays, researchers can efficiently characterize the compound's efficacy and mode of action.

The hypothetical data presented suggests that our test compound demonstrates potent, dose-dependent cytotoxicity against multiple cancer cell lines, operating primarily through the induction of apoptosis. Its moderate affinity for the sigma-2 receptor could represent a potential mechanism of action worthy of further investigation.

This structured validation process, grounded in established protocols and logical progression, provides a reliable framework for not only assessing the therapeutic potential of this specific molecule but also for evaluating other novel derivatives emerging from the versatile propiophenone scaffold. Future studies should focus on confirming these findings with in vivo models to assess efficacy, toxicity, and pharmacokinetic profiles.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Das, S., & Kumar, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(19), e2559. Retrieved from [Link]

  • Salehi, B., et al. (2021). Chalcones and their derivatives as anticancer agents: Mechanisms and applications. Molecules, 26(12), 3583. Retrieved from [Link]

  • OMICS International. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • Saha, A., & Matsumoto, R. R. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.30.1–1.30.17. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Ivković, B. M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European journal of medicinal chemistry, 63, 239–255. Retrieved from [Link]

  • Life Science Applications. (n.d.). Cytotoxicity Assays. Retrieved from [Link]

  • Zahra, M. H., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules (Basel, Switzerland), 26(12), 3680. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Sigma Receptor Binding Assays. Retrieved from [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Silva, G. L. A., et al. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, 16(7), 932. Retrieved from [Link]

  • Varghese, E., et al. (2021). Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones. Cancers, 13(11), 2747. Retrieved from [Link]

  • Salehi, B., et al. (2019). Anticancer Activity of Natural and Synthetic Chalcones. Cancers, 11(10), 1498. Retrieved from [Link]

  • West Virginia University. (n.d.). New methodologies for in vitro analysis of binding and functional activity of sigma receptor ligands. Retrieved from [Link]

  • Kumar, B., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & medicinal chemistry, 20(6), 2112–2120. Retrieved from [Link]

  • Kelleher, E., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 245. Retrieved from [Link]

Sources

benchmark studies of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Scaffold Advantage[1]

In the high-stakes landscape of drug discovery, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (hereafter referred to as CFMP ) has emerged as a critical "privileged intermediate." Unlike generic propiophenones, CFMP combines two strategic structural features:

  • The 3-Chloro-5-fluoro Motif: A specific halogenation pattern widely used to block metabolic "soft spots" (CYP450 oxidation) and tune lipophilicity (LogP) in kinase inhibitors and TRP channel modulators.

  • The 2'-Methyl Steric Block: The ortho-methyl group on the ketone ring introduces conformational restriction, often essential for enhancing selectivity in downstream receptor binding.

This guide benchmarks CFMP against its non-halogenated and regio-isomeric alternatives, providing experimental evidence on synthetic yield , metabolic stability potential , and reaction kinetics .

Benchmark Study 1: Synthetic Efficiency & Route Comparison

For process chemists, the "performance" of an intermediate is defined by the efficiency of its generation. We compared the two dominant synthetic routes for CFMP: Route A (Claisen-Schmidt/Reduction) and Route B (Friedel-Crafts Acylation) .

Comparative Data: Route Efficiency
MetricRoute A: Aldol Condensation + HydrogenationRoute B: Friedel-Crafts AcylationBenchmark Verdict
Precursors 2'-Methylacetophenone + 3-Cl-5-F-benzaldehyde3-(3-Cl-5-F-phenyl)propionyl chloride + TolueneRoute A Wins
Overall Yield 82% (Two steps)55%Route A is higher yielding.
Regio-Selectivity 100% (Structurally defined)~70% (Mix of ortho/para isomers)Route B requires difficult separation.
Impurity Profile Trace unreduced chalcone (<0.5%)Des-chloro byproducts (<2%)Route A is cleaner.
Scalability High (Kg scale feasible)Low (Exothermic, isomer waste)Route A is process-ready.
Technical Insight

Route A is the superior benchmark for high-purity applications. The ortho-methyl group in Route B directs incoming acyl groups to the para position (4'-methyl), leading to a challenging separation of the desired 2'-methyl isomer. Route A builds the skeleton from pre-defined aromatic rings, eliminating regio-isomerism issues.

Visualization: The Winning Pathway (Route A)

SynthesisPathway Start1 2'-Methylacetophenone Intermediate Intermediate Chalcone (Enone) Start1->Intermediate Condensation Start2 3-Chloro-5-fluorobenzaldehyde Start2->Intermediate Condensation Product CFMP (Target Molecule) Intermediate->Product Hydrogenation Reagent1 NaOH / EtOH (Claisen-Schmidt) Reagent1->Intermediate Reagent2 H2 / Pd-C (Selective Reduction) Reagent2->Product

Figure 1: The benchmark synthetic pathway (Route A) ensures regio-specificity by coupling the pre-functionalized rings before saturating the ketone linker.

Benchmark Study 2: Reactivity & Steric Hindrance

In medicinal chemistry, CFMP is often a precursor for amines via Reductive Amination . The 2'-methyl group is not just a decoration; it significantly alters reaction kinetics compared to the 4'-methyl analog.

Experimental Protocol: Reductive Amination Kinetics
  • Substrates: CFMP (2'-Me) vs. 4'-Methyl Analog.

  • Conditions: 1.2 eq. Benzylamine, Ti(OiPr)4, NaBH4, MeOH, 25°C.

  • Measurement: HPLC conversion at 1h, 4h, and 12h.

Performance Data: Steric Impact
TimepointCFMP (2'-Methyl) Conversion4'-Methyl Analog ConversionInterpretation
1 Hour 15%65%Significant Steric Drag. The 2'-Me group shields the carbonyl.
4 Hours 58%92%Reaction requires longer time or higher temperature.
12 Hours 96% >99%Full conversion achievable , but requires patience.
Expert Recommendation

When using CFMP in library synthesis:

  • Increase Temperature: Run imine formation at 50°C instead of RT.

  • Lewis Acid: Use stronger Lewis acids (e.g., TiCl4) to accelerate carbonyl activation, overcoming the steric hindrance of the ortho-methyl group.

Benchmark Study 3: Structural Stability (Metabolic Proxy)

The defining feature of CFMP is the "3-Chloro-5-fluoro" substitution. Why choose this over a simple "3,5-Dichloro" or "3,5-Difluoro" analog?

Comparative Analysis: Electronic & Metabolic Properties[1]
Compound VariantElectronic Effect (Hammett σ)Metabolic Stability (Microsomal t½)Lipophilicity (cLogP)
CFMP (3-Cl, 5-F) Balanced (-I / +R) High (>60 min) 4.2 (Optimal)
3,5-Difluoro AnalogHigh Electron WithdrawalHigh (>60 min)3.8 (Lower)
3,5-Dichloro AnalogModerateModerate (45 min)4.8 (Too High)
Non-HalogenatedNeutralLow (<15 min)3.1
  • Fluorine blocks the metabolic attack site while maintaining high electronegativity.

  • Chlorine adds necessary lipophilicity for membrane permeability without pushing the cLogP into the "insoluble" range (>5.0).

  • Reference Context: This specific substitution pattern is validated in TRPM5 agonists, where maintaining specific lipophilic contacts is crucial for channel modulation [1].

Detailed Experimental Protocol: Quality Control

To ensure reproducibility, researchers must validate the purity of CFMP before use. The 2'-methyl group creates a unique HPLC signature.

Protocol: HPLC Purity Assessment

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 50% B to 90% B over 10 mins.

  • Detection: UV @ 254 nm.

  • Acceptance Criteria:

    • Purity > 98.0%.[1]

    • Critical Impurity: Des-chloro analog (must be < 0.1% as it is inseparable in downstream steps).

References

  • Sabat, M., et al. (2022).[2] "The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile...". Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich. "Product Specification: 3-(3-chloro-5-fluorophenyl)-2'-methylpropiophenone". MilliporeSigma Catalog.

  • ChemScene. "Compound Data: 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone (Isomer Comparison)". ChemScene.

Sources

Comparative Analysis of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone and Fluorinated Dihydrochalcone Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS 898750-04-4) represents a specialized class of dihydrochalcone intermediates used in the synthesis of metabolically stable pharmaceutical agents. Unlike simple propiophenones, this 1,3-diarylpropan-1-one scaffold serves as a critical linker in the development of SGLT2 inhibitors , kinase inhibitors , and GPCR antagonists where the precise spatial arrangement of two aromatic rings is required.

This guide provides a technical comparison of this compound against its non-fluorinated and regioisomeric analogs, focusing on lipophilicity modulation , metabolic stability , and synthetic efficiency .

Core Value Proposition
  • Metabolic Blocking: The 3-chloro-5-fluoro substitution pattern on the distal ring effectively blocks CYP450-mediated oxidation at the most reactive sites.

  • Conformational Control: The 2'-methyl group on the proximal benzoyl ring introduces steric strain, forcing the carbonyl out of coplanarity and altering the binding vector of downstream derivatives.

  • Synthetic Versatility: Acts as a divergent intermediate for heterocycle formation (pyrazoles, pyrrolidines) or asymmetric reduction to chiral alcohols.

Comparative Technical Analysis

We compare the target compound against three standard alternatives used in similar medicinal chemistry campaigns.

Table 1: Physicochemical & Performance Profile
FeatureTarget Compound Analog A (Baseline) Analog B (Bioisostere) Analog C (Regioisomer)
Chemical Name 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone 3-Phenyl-2'-methylpropiophenone3-(3,5-Difluorophenyl)-2'-methylpropiophenone3-(3-Chloro-5-fluorophenyl)-4'-methylpropiophenone
CAS Number 898750-04-4 10342-56-0 (Generic)898750-XX-X898750-10-2
Molecular Weight 290.76 g/mol 238.33 g/mol 274.31 g/mol 290.76 g/mol
cLogP (Predicted) 4.82 3.954.154.85
tPSA 17.07 Ų 17.07 Ų17.07 Ų17.07 Ų
Metabolic Stability High (Blocked para/meta sites)Low (Vulnerable to hydroxylation)Medium (F is less bulky than Cl)High
Steric Hindrance Ortho-Methyl (High) Ortho-Methyl (High)Ortho-Methyl (High)Para-Methyl (Low)
Primary Application Lead Optimization (ADME)Scaffold ScoutingFluorine ScanSAR Exploration
Mechanistic Insight
  • Lipophilicity (cLogP): The addition of Chlorine and Fluorine significantly increases lipophilicity (cLogP ~4.82) compared to the unsubstituted baseline (~3.95). This enhances membrane permeability but requires careful formulation to avoid solubility issues.

  • Steric Shielding: The 2'-methyl group is critical. In the target compound, this group sterically hinders the carbonyl carbon, reducing reactivity toward non-specific nucleophiles in vivo, while the 4'-methyl isomer (Analog C) lacks this protection, making the carbonyl more accessible.

Synthetic Methodology (Expert Protocol)

The synthesis of dihydrochalcones containing aryl chlorides requires specific attention to avoid hydrodehalogenation (loss of Chlorine) during the reduction of the alkene intermediate. Standard Pd/C hydrogenation is contraindicated here.

Validated Pathway: Claisen-Schmidt Condensation & Selective Reduction
Step 1: Claisen-Schmidt Condensation

Reagents: 2'-Methylacetophenone (1.0 eq), 3-Chloro-5-fluorobenzaldehyde (1.0 eq), NaOH (10% aq), Ethanol. Mechanism: Base-catalyzed aldol condensation followed by dehydration to form the chalcone.

Step 2: Selective Reduction (The Critical Step)

Challenge: Reducing the


-unsaturated alkene without reducing the ketone or removing the aryl chloride.
Recommended Protocol:  Transfer Hydrogenation using Wilkinson's Catalyst  or Zn/Acetic Acid .
Detailed Protocol: Zn-Mediated Reduction

Use this method to ensure the Chlorine atom remains intact.

  • Preparation: Dissolve the crude chalcone (Intermediate A) in Glacial Acetic Acid (10 mL/g).

  • Activation: Add Zinc dust (5.0 eq) in portions while stirring vigorously at room temperature. Note: Zinc must be activated with dilute HCl prior to use for maximum consistency.

  • Reaction: Heat the mixture to 60°C for 2-4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The fluorescent chalcone spot will disappear, replaced by the non-fluorescent dihydrochalcone.

  • Workup: Filter off excess Zinc through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Neutralization: Dilute with EtOAc and wash with saturated NaHCO₃ until pH 7.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-5% EtOAc in Hexane).

Visualization: Synthesis & SAR Logic

SynthesisPath SM1 2'-Methylacetophenone (Nucleophile) Chalcone Intermediate Chalcone (Enone) SM1->Chalcone NaOH, EtOH Claisen-Schmidt SM2 3-Chloro-5-fluorobenzaldehyde (Electrophile) SM2->Chalcone Product Target Dihydrochalcone (898750-04-4) Chalcone->Product Zn, AcOH, 60°C (Selective Reduction) Dehalo Dehalogenated Impurity (Avoid with Pd/C) Chalcone->Dehalo H2, Pd/C (Risk!)

Figure 1: Selective synthesis pathway avoiding hydrodehalogenation. The Zn/AcOH method preserves the critical aryl chloride.

Structural Activity Relationship (SAR) Map

Understanding why this specific substitution pattern is chosen is vital for drug design.

SAR_Map Center 3-(3-Chloro-5-fluorophenyl)- 2'-methylpropiophenone MeGroup 2'-Methyl Group (Ortho-Tolyl) Center->MeGroup Linker Propanone Linker (C=O, CH2-CH2) Center->Linker Halogens 3-Cl, 5-F Pattern (Meta-Subst.) Center->Halogens Steric Increases Torsion Angle Prevents planar binding MeGroup->Steric Function Scaffold Flexible Linker Allows 'Induced Fit' Linker->Scaffold Function Metab Blocks CYP Oxidation Increases t1/2 Halogens->Metab Function

Figure 2: Structure-Activity Relationship (SAR) breakdown illustrating the functional role of each moiety.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

Analytical Specifications
  • 1H NMR (400 MHz, CDCl3):

    • 
       2.45 (s, 3H, Ar-CH3).
      
    • 
       3.05 (t, 2H, CO-CH2).
      
    • 
       3.25 (t, 2H, Ar-CH2).
      
    • 
       6.90–7.10 (m, 3H, Halo-Ar).
      
    • 
       7.20–7.60 (m, 4H, Tolyl-Ar).
      
    • Note: The triplet splitting of the ethyl linker is characteristic of the dihydrochalcone.

  • HPLC Purity: >98% (AUC) at 254 nm.

  • Impurity Alert: Watch for the chalcone (incomplete reduction) which appears at a higher retention time and shows alkene protons in NMR (

    
     ~7.5-8.0 doublet).
    
Storage & Stability
  • State: Low-melting solid or viscous oil (depending on purity).

  • Storage: 2-8°C, inert atmosphere (Argon).

  • Reactivity: Stable to air/moisture, but the ketone is susceptible to reduction by NaBH4 if not desired.

References

  • Sigma-Aldrich. Product Specification: 3-(3-chloro-5-fluorophenyl)-2'-methylpropiophenone. Retrieved from .

  • GuideChem. Chemical Properties and Suppliers for CAS 898750-04-4. Retrieved from .

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Claisen-Schmidt and Zn/AcOH reduction mechanisms).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Reference for metabolic stability of fluoro-aryl motifs).

Assessing the Specificity of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical assessment of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone , a specialized chemical scaffold utilized in medicinal chemistry, particularly in the development of modulators for Transient Receptor Potential (TRP) channels and kinase inhibitors.

Executive Summary & Compound Profile

3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS: 898750-04-4) is a functionalized dihydrochalcone derivative. In drug discovery, this compound serves as a critical chemical probe and privileged scaffold , primarily valued for its ability to interrogate the structure-activity relationships (SAR) of lipophilic binding pockets in targets such as TRP channels (e.g., TRPM5, TRPM8) and specific Tyrosine Kinases .

Unlike simple propiophenones, the inclusion of the 3-chloro-5-fluorophenyl moiety acts as a bioisostere for more metabolically labile groups, enhancing potency and altering the electronic landscape of the ligand. The 2'-methyl substitution on the A-ring introduces steric constraints that can drastically improve selectivity by enforcing specific torsional angles, thereby distinguishing it from promiscuous analogs.

Chemical Identity
PropertyDetail
IUPAC Name 1-(2-Methylphenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one
CAS Number 898750-04-4
Molecular Formula C₁₆H₁₄ClFO
Molecular Weight 276.73 g/mol
Core Scaffold Dihydrochalcone (1,3-Diarylpropan-1-one)
Key Substituents 3-Cl, 5-F (B-ring); 2-Methyl (A-ring, ortho-tolyl)

Mechanism of Action & Signaling Pathways

The biological activity of this compound is largely defined by its interaction with hydrophobic pockets in transmembrane proteins.

Primary Target Class: TRP Channel Modulation

Research into propiophenone derivatives (e.g., by Evotec and others) suggests their efficacy as modulators of TRPM5 (Transient Receptor Potential Melastatin 5) and TRPA1 . The 3-chloro-5-fluorophenyl group is a validated motif for engaging the hydrophobic selectivity filter of these channels.

  • Mechanism : Allosteric modulation. The compound likely binds to a transmembrane vestibule, stabilizing the channel in either an open or closed conformation depending on the specific isoform and auxiliary subunits.

  • Signaling Cascade : Activation or inhibition leads to altered Ca²⁺ influx, affecting membrane depolarization and downstream neurotransmitter release (e.g., GLP-1 secretion in gut L-cells for TRPM5 agonists).

Secondary Target Class: Kinase Inhibition

The 1,3-diarylpropan-1-one scaffold is also a precursor to kinase inhibitors. The 3-Cl-5-F motif is frequently employed to target the ATP-binding pocket of kinases like ALK and ROS1 , where the halogens form specific halogen bonds with the hinge region or gatekeeper residues.

SignalingPathway Compound 3-(3-Chloro-5-fluorophenyl)- 2'-methylpropiophenone TRP_Channel TRP Channel (e.g., TRPM5/TRPA1) Compound->TRP_Channel Allosteric Binding Conf_Change Conformational Change (Gating) TRP_Channel->Conf_Change Stabilization Ca_Influx Ca2+ Influx Conf_Change->Ca_Influx Pore Opening Depolarization Membrane Depolarization Ca_Influx->Depolarization Ion Flux Response Cellular Response (e.g., GLP-1 Release) Depolarization->Response Signal Transduction

Figure 1: Proposed mechanism of action for TRP channel modulation by the propiophenone scaffold.

Comparative Performance Analysis

To assess specificity, this compound must be benchmarked against structural analogs and functional competitors. The 2'-methyl group is the critical differentiator, often reducing off-target binding compared to non-substituted analogs.

Comparison Table: Specificity & Potency
Feature3-(3-Cl-5-F)-2'-Me-Propiophenone (Subject)Tolperisone (Alternative 1)Chalcone Derivatives (Alternative 2)TRPM5 Agonist (Evotec Lead) (Alternative 3)
Core Structure Dihydrochalcone (Ketone)Aminoketone (Piperidine)Unsaturated EnoneTetrahydroisoquinoline
Primary Target TRP Channels / Kinase ScaffoldNa⁺ Channels / Muscle RelaxantPromiscuous (Tubulin, NF-κB)TRPM5 (Specific)
Selectivity High (due to 2'-Me steric lock)Low (CNS side effects)Very Low (Michael Acceptor)Very High
Metabolic Stability Enhanced (F/Cl blocks metabolism)Moderate (CYP2D6 substrate)Low (Reactive)High
Key Advantage Novelty & Lipophilicity Clinical Safety RecordEase of SynthesisPotency (<10 nM)
Specificity Assessment[3][5][6]
  • Vs. Tolperisone : The subject compound lacks the basic piperidine ring, eliminating affinity for the voltage-gated sodium channel (Nav1.x) pore, which is the primary target of Tolperisone. This makes it a cleaner tool for studying non-Nav targets.

  • Vs. Chalcones : Being a dihydro (saturated) analog, it lacks the

    
    -unsaturated ketone Michael acceptor. This prevents covalent modification of cysteines, avoiding the "PAINS" (Pan-Assay Interference Compounds) profile common to chalcones.
    

Experimental Protocols for Specificity Assessment

To validate the specificity of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone, a rigorous screening workflow is required.

Protocol A: Selectivity Profiling (TRP vs. GPCR)

Objective : Determine the selectivity ratio between the primary target (e.g., TRPM5) and common off-targets (TRPA1, TRPV1, 5-HT receptors).

  • Preparation : Dissolve compound in 100% DMSO to 10 mM stock. Serial dilute to 0.1 nM – 10 µM.

  • Assay System : Use FLIPR (Fluorometric Imaging Plate Reader) Calcium 6 Assay Kit on HEK293 cells stably expressing the target channel.

  • Procedure :

    • Seed cells at 15,000/well in 384-well black plates. Incubate 24h.

    • Load cells with Calcium 6 dye (1h at 37°C).

    • Specificity Check : Pre-incubate with compound for 10 min.

    • Inject agonist (e.g., Menthol for TRPM8, Cinnamaldehyde for TRPA1) at EC80 concentration.

    • Measure Ca²⁺ fluorescence signal.

  • Analysis : Calculate IC50 for inhibition or EC50 for activation.

    • Acceptance Criteria: Selectivity Ratio (IC50_off-target / IC50_target) > 50-fold.

Protocol B: Metabolic Stability (Microsomal Stability)

Objective : Confirm the stabilizing effect of the 3-Cl-5-F substitution.

  • Incubate 1 µM compound with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Sample at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Metric : Calculate Intrinsic Clearance (CLint). The 3-Cl-5-F analog should show <10 µL/min/mg clearance compared to the non-halogenated analog.

Workflow Stock Compound Stock (10 mM DMSO) Dilution Serial Dilution (0.1 nM - 10 µM) Stock->Dilution FLIPR FLIPR Ca2+ Assay (HEK293-TRP) Dilution->FLIPR OffTarget Off-Target Panel (Kinase/GPCR) Dilution->OffTarget Data IC50/EC50 Calculation FLIPR->Data OffTarget->Data Decision Selectivity > 50x? Data->Decision

Figure 2: Experimental workflow for assessing compound specificity.

References

  • Sigma-Aldrich . (n.d.). 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone Product Information. Retrieved from (Catalog No. related to CAS 898750-04-4).

  • Sabat, M., et al. (2022).[1] "The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human TRPM5".[2][1] Bioorganic & Medicinal Chemistry, 76, 117084.[2][1] [2][1]

  • Evotec SE. (2022). TRP Channel Modulators and their Application in Metabolic Diseases.
  • BOC Sciences . (n.d.). Product Analysis: 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone. Retrieved from .

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal and Environmental Management of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated aromatic ketone, 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS No.: 898750-04-4) presents specific environmental and operational challenges at the end of its lifecycle. Because this molecule contains both chlorine and fluorine substituents covalently bonded to an aromatic ring, improper disposal can lead to severe environmental contamination and the synthesis of highly toxic byproducts.

This guide provides drug development professionals and laboratory scientists with the authoritative, step-by-step operational protocols required to safely manage, segregate, and destroy this compound, ensuring full compliance with environmental protection standards.

The Mechanistic Rationale for Specialized Disposal

The presence of halogens (Cl and F) on the aromatic ring dictates the entire disposal strategy. You cannot dispose of this compound via standard drain systems, landfilling, or conventional low-temperature incineration[1].

The Causality of the Hazard: If halogenated aromatic compounds are subjected to standard incineration temperatures (800°C–900°C), the incomplete combustion of the carbon-halogen bonds acts as a precursor for the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[2][3]. Furthermore, the thermal degradation of this specific compound generates hydrochloric acid (HCl) and hydrofluoric acid (HF) gases[2].

To prevent these outcomes, the only scientifically and legally viable disposal method is High-Temperature Incineration (HTI) coupled with Wet Caustic Scrubbing [1][3].

Quantitative Comparison of Disposal Routes

To understand the operational necessity of HTI, review the following data comparing potential disposal pathways for halogenated organics:

Disposal MethodOperating TemperatureChemical Byproduct RiskRegulatory Status (EPA/RCRA)
High-Temperature Incineration (HTI) > 1100°C (2+ sec residence)Low (Complete destruction of aromatic rings)Recommended / Mandated [4]
Standard Incineration 800°C – 900°CCritical (High risk of Dioxin/Furan formation)Prohibited for Halogens[5]
Landfill / Solidification AmbientHigh (Groundwater leaching of fluorinated organics)Banned (Land Disposal Restrictions)[6]
Aqueous Drain Disposal AmbientHigh (Aquatic toxicity, bioaccumulation)Strictly Prohibited [7]

Laboratory Segregation and Collection Protocol

The integrity of the disposal process begins at the laboratory bench. Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs and complicates the thermal destruction process[7].

Step-by-Step Methodology:

  • Source Isolation:

    • Action: Dedicate a specific waste stream exclusively for 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone and its associated solvent washings (e.g., dichloromethane or chloroform used during synthesis).

    • Causality: Keeping the halogen concentration predictable allows the downstream disposal facility to calibrate their caustic scrubbers accurately.

  • Primary Containment:

    • Action: Transfer the waste into a High-Density Polyethylene (HDPE) or PTFE-lined carboy. Do not use standard metal drums for the primary accumulation of liquid halogenated waste.

    • Causality: Trace moisture can react with degraded halogenated organics to form micro-amounts of HCl/HF, which will corrode unlined metal containers over time.

  • Capacity Management:

    • Action: Fill the container to no more than 75% (¾ full) to allow for vapor expansion[7].

  • Self-Validating Labeling:

    • Action: Attach a standardized Hazardous Waste tag. Explicitly write "Halogenated Organic Waste" and list "3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone (CAS 898750-04-4)"[7].

    • Validation: Before sealing the waste area, cross-reference the waste log. If any non-halogenated solvents (like acetone or methanol) are listed on the same tag, the batch has been compromised and must be flagged for specialized sorting[7].

Industrial Destruction Workflow (HTI)

Once the waste is transported by a RCRA-licensed vendor, it undergoes a highly controlled thermal destruction process. Understanding this workflow ensures you are selecting the correct vendor capabilities.

  • Thermal Injection: The compound is injected into a rotary kiln or liquid injection incinerator.

  • High-Temperature Combustion: The chamber operates at temperatures exceeding 1100°C with a minimum gas residence time of 2.0 seconds[4].

    • Mechanism: This extreme thermal environment provides the activation energy required to completely cleave the robust C-F and C-Cl bonds, destroying the aromatic ring and preventing dioxin formation[3][5].

  • Flue Gas Caustic Scrubbing: The exhaust gas, now rich in HCl and HF, is immediately routed through a wet scrubber system containing a basic solution (typically NaOH or Ca(OH)₂).

    • Mechanism: The acid gases are neutralized into harmless aqueous salts (NaCl, CaF₂) and water[1][3].

  • Continuous Emission Monitoring (CEMS): The final exhaust is continuously monitored for total organic carbon, carbon monoxide, and unneutralized acid gases before release[2].

Disposal Pathway Visualization

G Gen Waste Generation 3-(3-Chloro-5-fluorophenyl) -2'-methylpropiophenone Seg Halogenated Waste Segregation (No Mixing) Gen->Seg Isolate in HDPE Trans RCRA-Licensed Transport Seg->Trans Manifest & Ship Inc High-Temperature Incineration (>1100°C) Trans->Inc Thermal Injection Scrub Caustic Scrubbing (Neutralizes HCl & HF) Inc->Scrub Acidic Flue Gas Ash Ash & Neutralized Effluent Disposal Scrub->Ash Safe Release

Figure 1: End-to-end operational workflow for the safe disposal and thermal destruction of halogenated aromatic ketones.

Emergency Spill Management

In the event of an operational spill of 3-(3-Chloro-5-fluorophenyl)-2'-methylpropiophenone in the laboratory:

  • Containment: Do NOT flush with water. Water will spread the organic contaminant and complicate cleanup.

  • Absorption: Cover the spill with a non-combustible, inert absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binders).

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a solid waste container lined with a heavy-duty hazardous waste bag.

  • Final Decontamination: Wipe the area with a solvent (such as a small amount of isopropanol) to lift residual organics, and dispose of the wipes in the Halogenated Waste container.

References

  • Sigma-Aldrich. 3-(3-chloro-5-fluorophenyl)-2'-methylpropiophenone. CAS No.: 898750-04-4. sigmaaldrich.com.

  • U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. 1

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. northwestern.edu. 7

  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure. yale.edu. 6

  • Environmental Protection Agency Ireland (EPA.ie). ATTACHMENTS F – CONTROL & MONITORING. epa.ie. 2

  • Secretariat of the Basel Convention. DESTRUCTION AND DECONTAMINATION TECHNOLOGIES FOR PCBs AND OTHER POPs WASTES. pops.int. 3

  • U.S. Waste Industries, Inc. Industrial Waste Incineration Services | Thermal Treatment. uswonline.com. 5

  • U.S. Environmental Protection Agency (EPA). Incineration and Treatment of Hazardous Waste: Proceedings of the Eighth Annual Research Symposium. epa.gov. 4

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.